molecular formula C29H48N7O18P3S B1247600 3-Oxooctanoyl-CoA

3-Oxooctanoyl-CoA

Numéro de catalogue: B1247600
Poids moléculaire: 907.7 g/mol
Clé InChI: WPIVBCGRGVNDDT-CECATXLMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxooctanoyl-CoA, also referred to as 3-ketooctanoyl-CoA, is a crucial intermediate metabolite in the mitochondrial beta-oxidation pathway of saturated medium-chain fatty acids . This biochemical compound belongs to the class of organic molecules known as 3-oxo-acyl CoAs, which feature a 3-oxo acylated coenzyme A derivative . Its role is well-conserved, as it exists in and is essential for the metabolism of a wide range of living organisms, from bacteria to humans . In the context of metabolic pathways, this compound is specifically generated from (S)-Hydroxyoctanoyl-CoA in a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase and is subsequently converted to Hexanoyl-CoA by the action of a thiolase enzyme, thereby shortening the carbon chain by two atoms in each cycle of mitochondrial fatty acid beta-oxidation . This makes it an indispensable compound for in vitro studies aimed at elucidating the kinetics, regulation, and functional characterization of the enzymes involved in fatty acid metabolism, particularly the thiolase family . Researchers utilize this compound to investigate metabolic disorders, enzyme deficiencies, and to profile the substrate specificity of key enzymes such as sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), which is involved in the metabolism of branched-chain fatty acids and bile acid intermediates . Furthermore, intermediates like this compound are of growing importance in the field of synthetic biology, where engineered metabolic pathways, such as the reverse beta-oxidation (r-BOX), are leveraged in microbial hosts like Saccharomyces cerevisiae for the bio-sustainable production of medium-chain chemicals and fuels . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Propriétés

Formule moléculaire

C29H48N7O18P3S

Poids moléculaire

907.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctanethioate

InChI

InChI=1S/C29H48N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1

Clé InChI

WPIVBCGRGVNDDT-CECATXLMSA-N

SMILES

CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES isomérique

CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canonique

CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctanoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation pathway, a central metabolic process for energy production from lipids. The synthesis of this β-ketoacyl-CoA is the culmination of the initial three steps of the β-oxidation spiral, involving a series of enzymatic reactions that systematically shorten long-chain fatty acids. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the enzymatic reactions, kinetic parameters, and regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the key enzymes involved and presents visual representations of the pathway and its regulation to facilitate a deeper understanding for researchers and professionals in drug development.

The Core Synthesis Pathway of this compound

The synthesis of this compound from longer-chain fatty acids, such as octanoyl-CoA, occurs within the mitochondrial matrix and involves a four-step enzymatic cycle known as β-oxidation.[1][2] For the purposes of this guide, we will consider the conversion of octanoyl-CoA to hexanoyl-CoA, which generates this compound as the key intermediate that is subsequently cleaved. The four enzymes that catalyze this process are acyl-CoA dehydrogenase, enoyl-CoA hydratase, β-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase.[3]

Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase

The first step in the β-oxidation of octanoyl-CoA is the introduction of a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA chain. This reaction is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD), a flavoprotein that utilizes flavin adenine dinucleotide (FAD) as a prosthetic group.[4][5] The reaction yields a trans-Δ²-enoyl-CoA, in this case, trans-Δ²-octenoyl-CoA, and FADH₂.

  • Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • Substrate: Octanoyl-CoA

  • Product: trans-Δ²-Octenoyl-CoA

  • Cofactor: FAD (reduced to FADH₂)

Step 2: Hydration by Enoyl-CoA Hydratase

The trans-Δ²-octenoyl-CoA formed in the previous step is then hydrated by the enzyme enoyl-CoA hydratase (also known as crotonase). This enzyme stereospecifically adds a molecule of water across the double bond, resulting in the formation of L-3-hydroxyoctanoyl-CoA.

  • Enzyme: Enoyl-CoA Hydratase (Crotonase)

  • Substrate: trans-Δ²-Octenoyl-CoA

  • Product: L-3-Hydroxyoctanoyl-CoA

Step 3: Dehydrogenation by β-Hydroxyacyl-CoA Dehydrogenase

The L-3-hydroxyoctanoyl-CoA is subsequently oxidized to this compound by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction utilizes nicotinamide adenine dinucleotide (NAD⁺) as the electron acceptor, which is reduced to NADH.

  • Enzyme: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

  • Substrate: L-3-Hydroxyoctanoyl-CoA

  • Product: this compound

  • Cofactor: NAD⁺ (reduced to NADH)

Step 4: Thiolytic Cleavage by 3-Ketoacyl-CoA Thiolase

The final step of the β-oxidation cycle involves the cleavage of this compound by the enzyme 3-ketoacyl-CoA thiolase. This reaction, termed thiolysis, utilizes a molecule of free coenzyme A (CoASH) to break the bond between the α and β carbons. The products of this reaction are a two-carbon shorter acyl-CoA (hexanoyl-CoA) and a molecule of acetyl-CoA. The hexanoyl-CoA can then re-enter the β-oxidation spiral for further degradation.

  • Enzyme: 3-Ketoacyl-CoA Thiolase

  • Substrate: this compound and CoASH

  • Products: Hexanoyl-CoA and Acetyl-CoA

Quantitative Data

The efficiency and rate of this compound synthesis are determined by the kinetic properties of the involved enzymes and the concentrations of substrates and products.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for the enzymes involved in the conversion of octanoyl-CoA and its derivatives. It is important to note that kinetic parameters can vary depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA~5-
Enoyl-CoA HydrataseCrotonyl-CoA (C4)20-301300
L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)3-Keto-C8-CoA~5-
3-Ketoacyl-CoA ThiolaseAcetoacetyl-CoA (C4)50-
Intermediates and Flux Rates

The concentrations of β-oxidation intermediates and the overall flux through the pathway are tightly regulated and can vary significantly with the metabolic state of the cell.

ParameterConditionValueSource
Mitochondrial Acyl-CoA Concentrations
Acetyl-CoARat Liver Mitochondria50-100 nmol/g wet weight
Long-chain acyl-CoARat Liver MitochondriaNot detectable accumulation of intermediates
β-Oxidation Flux
Palmitate OxidationPig Liver Homogenates (24h old, suckled)~1.5 nmol/min/mg protein
Palmitate OxidationPig Liver Homogenates (24h old, unfed)~1.0 nmol/min/mg protein

Experimental Protocols

Accurate measurement of the enzymatic activities and the overall flux of the this compound synthesis pathway is crucial for research and drug development.

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Octanoyl-CoA solution (1 mM)

  • Ferricenium hexafluorophosphate solution (1 mM)

  • Mitochondrial extract or purified MCAD enzyme

  • Spectrophotometer capable of measuring absorbance at 308 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, and ferricenium hexafluorophosphate in a cuvette.

  • Add the mitochondrial extract or purified enzyme to the reaction mixture and incubate for 2-3 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding the octanoyl-CoA solution.

  • Immediately monitor the decrease in absorbance at 308 nm over time.

  • The rate of ferricenium reduction is proportional to the MCAD activity. The molar extinction coefficient for ferricenium is required for calculating the specific activity.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This assay measures the hydration of crotonyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the substrate.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Crotonyl-CoA solution (0.1 mM)

  • Mitochondrial extract or purified enoyl-CoA hydratase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer in a cuvette.

  • Add the mitochondrial extract or purified enzyme.

  • Initiate the reaction by adding crotonyl-CoA.

  • Monitor the decrease in absorbance at 263 nm at 25°C.

  • Calculate the enzyme activity using the molar extinction coefficient of crotonyl-CoA.

β-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • S-Acetoacetyl-CoA solution (5.4 mM)

  • NADH solution (6.4 mM)

  • Mitochondrial extract or purified HADH

  • Spectrophotometer

Procedure:

  • In a cuvette, mix the potassium phosphate buffer, S-Acetoacetyl-CoA solution, and NADH solution.

  • Equilibrate the mixture to 37°C.

  • Add the enzyme solution to start the reaction.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • The rate of NADH oxidation is proportional to the HADH activity. The molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) is used to calculate the specific activity.

3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

This assay measures the release of CoASH, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl (40 mM)

  • Acetyl-CoA (1 mg/mL)

  • Acetoacetyl-CoA (or another suitable 3-ketoacyl-CoA)

  • DTNB solution (10 mM)

  • Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, and acetyl-CoA.

  • Add the enzyme and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the DTNB solution.

  • Measure the absorbance at 412 nm.

  • The amount of CoASH released is determined from a standard curve and is proportional to the thiolase activity.

Measurement of β-Oxidation Flux using Radiolabeled Substrates

This method provides a measure of the overall pathway flux by tracking the conversion of a radiolabeled fatty acid into acid-soluble metabolites.

Materials:

  • [1-¹⁴C]Palmitic acid or another ¹⁴C-labeled fatty acid

  • Bovine serum albumin (BSA)

  • Cell culture medium (e.g., M199)

  • Isolated mitochondria or intact cells (e.g., hepatocytes)

  • Perchloric acid (1 M)

  • Scintillation fluid and counter

Procedure:

  • Prepare a solution of the ¹⁴C-labeled fatty acid complexed with BSA.

  • Incubate isolated mitochondria or intact cells with the radiolabeled substrate in a suitable buffer or medium at 37°C.

  • After a defined incubation time, stop the reaction by adding perchloric acid. This will precipitate proteins and larger molecules, while the smaller, acid-soluble metabolites (including acetyl-CoA and other short-chain acyl-CoAs) remain in the supernatant.

  • Centrifuge the samples to pellet the precipitate.

  • Transfer a known volume of the supernatant to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • The amount of radioactivity in the acid-soluble fraction is a measure of the β-oxidation flux.

Visualization of Pathways and Workflows

Core Synthesis Pathway of this compound

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix OctanoylCoA Octanoyl-CoA TransOctenoylCoA trans-Δ²-Octenoyl-CoA OctanoylCoA->TransOctenoylCoA  MCAD HydroxyoctanoylCoA L-3-Hydroxyoctanoyl-CoA TransOctenoylCoA->HydroxyoctanoylCoA  ECH OxooctanoylCoA This compound HydroxyoctanoylCoA->OxooctanoylCoA  HADH HexanoylCoA Hexanoyl-CoA OxooctanoylCoA->HexanoylCoA  Thiolase AcetylCoA Acetyl-CoA OxooctanoylCoA->AcetylCoA  Thiolase MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) FADH2 FADH₂ MCAD->FADH2 ECH Enoyl-CoA Hydratase (ECH) HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) NADH NADH + H⁺ HADH->NADH Thiolase 3-Ketoacyl-CoA Thiolase FAD FAD FAD->MCAD H2O H₂O H2O->ECH NAD NAD⁺ NAD->HADH CoASH CoASH CoASH->Thiolase

Caption: The four enzymatic steps in the β-oxidation of octanoyl-CoA.

Regulatory Signaling Pathways

Regulatory_Pathways cluster_AMPK AMPK Signaling cluster_PPAR PPARα Signaling cluster_SIRT3 SIRT3 Regulation AMP AMP/ATP ↑ AMPK AMPK AMP->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes FattyAcids Fatty Acids PPARa PPARα FattyAcids->PPARa activate RXR RXR PPARa->RXR dimerizes with PPRE PPRE RXR->PPRE binds to BetaOxidationGenes β-Oxidation Gene Expression PPRE->BetaOxidationGenes induces Fasting Fasting SIRT3 SIRT3 Fasting->SIRT3 induces LCAD_Ac LCAD-Ac (inactive) SIRT3->LCAD_Ac deacetylates LCAD LCAD LCAD_deAc LCAD (active) LCAD_Ac->LCAD_deAc

Caption: Key signaling pathways regulating fatty acid β-oxidation.

Experimental Workflow for Measuring β-Oxidation Flux

Experimental_Workflow start Start: Isolate Mitochondria or Cells prep_substrate Prepare ¹⁴C-Fatty Acid-BSA Complex start->prep_substrate incubation Incubate Cells/Mitochondria with ¹⁴C-Substrate at 37°C prep_substrate->incubation stop_reaction Stop Reaction with Perchloric Acid incubation->stop_reaction centrifugation Centrifuge to Pellet Precipitate stop_reaction->centrifugation supernatant Collect Acid-Soluble Supernatant centrifugation->supernatant scintillation Add Supernatant to Scintillation Cocktail supernatant->scintillation counting Measure Radioactivity in Scintillation Counter scintillation->counting analysis Calculate β-Oxidation Flux counting->analysis

Caption: Workflow for measuring β-oxidation flux with radiolabeled substrates.

Conclusion

The synthesis of this compound is a pivotal point in the catabolism of fatty acids, representing the product of the first three enzymatic steps of β-oxidation before the final thiolytic cleavage. A thorough understanding of this pathway, including its kinetics and regulation, is essential for researchers investigating metabolic diseases such as fatty acid oxidation disorders, type 2 diabetes, and non-alcoholic fatty liver disease. The detailed experimental protocols provided in this guide offer a practical resource for scientists aiming to study this pathway in detail. Furthermore, the visual representations of the biochemical and signaling pathways serve as valuable tools for conceptualizing the intricate network that governs fatty acid metabolism. For professionals in drug development, targeting the enzymes involved in this compound synthesis presents opportunities for therapeutic intervention in a range of metabolic disorders. Continued research into the nuances of this pathway will undoubtedly uncover further insights into cellular energy homeostasis and disease pathogenesis.

References

An In-depth Technical Guide to the Chemical Synthesis of Beta-Ketoacyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ketoacyl-Coenzyme A (CoA) compounds are pivotal intermediates in a multitude of metabolic pathways, most notably in the biosynthesis of fatty acids and polyketides. Their transient nature in biological systems makes their isolation and study challenging. Consequently, the chemical synthesis of stable beta-ketoacyl-CoA analogs and the parent compounds themselves is crucial for a deeper understanding of the enzymes that utilize them, for screening potential inhibitors, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of beta-ketoacyl-CoA compounds, complete with detailed experimental protocols, data presentation, and visualizations to aid researchers in this field.

Core Synthetic Strategies

The chemical synthesis of beta-ketoacyl-CoA compounds primarily revolves around the formation of a thioester bond between a beta-keto acid derivative and Coenzyme A. Two of the most effective and widely adopted strategies involve the use of Meldrum's acid and N,N'-Carbonyldiimidazole (CDI) as activating agents.

The Meldrum's Acid Route

This method is a versatile and high-yielding approach for the synthesis of beta-keto esters, which can be subsequently converted to the desired beta-ketoacyl-CoA. The high acidity of the methylene protons of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) makes it an excellent nucleophile for acylation.

The general workflow for this method is as follows:

Meldrums_Acid_Route cluster_0 Step 1: Acylation of Meldrum's Acid cluster_1 Step 2: Thioesterification with Coenzyme A MeldrumsAcid Meldrum's Acid AcylMeldrumsAcid 5-Acyl-Meldrum's Acid MeldrumsAcid->AcylMeldrumsAcid Pyridine, CH2Cl2 AcylChloride Acyl Chloride (R-COCl) AcylChloride->AcylMeldrumsAcid CoA Coenzyme A (CoASH) BetaKetoacylCoA β-Ketoacyl-CoA CoA->BetaKetoacylCoA AcylMeldrumsAcid_ref->BetaKetoacylCoA Thiolysis

Workflow for β-Ketoacyl-CoA synthesis via Meldrum's acid.
N,N'-Carbonyldiimidazole (CDI) Mediated Synthesis

The logical flow of the CDI-mediated synthesis is depicted below:

CDI_Route cluster_0 Step 1: Activation of β-Keto Acid cluster_1 Step 2: Thioesterification BetaKetoAcid β-Keto Acid Acylimidazolide Acylimidazolide Intermediate BetaKetoAcid->Acylimidazolide Anhydrous THF CDI N,N'-Carbonyldiimidazole (CDI) CDI->Acylimidazolide CoA Coenzyme A (CoASH) BetaKetoacylCoA β-Ketoacyl-CoA CoA->BetaKetoacylCoA Acylimidazolide_ref->BetaKetoacylCoA Aqueous Buffer

Workflow for CDI-mediated β-Ketoacyl-CoA synthesis.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative beta-ketoacyl-CoA compounds.

Protocol 1: Synthesis of Acetoacetyl-CoA via Meldrum's Acid

This protocol is adapted from procedures for the synthesis of beta-keto esters from Meldrum's acid.

Part A: Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl-Meldrum's Acid)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous dichloromethane (100 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (16.2 mL, 200 mmol) dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Acylation: To the resulting clear solution, add acetyl chloride (7.8 mL, 110 mmol) dissolved in anhydrous dichloromethane (50 mL) dropwise over 1 hour.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid, which can be used in the next step without further purification.

Part B: Synthesis of Acetoacetyl-CoA

  • Thiolysis: Dissolve the crude acetyl-Meldrum's acid (18.6 g, 100 mmol) in a minimal amount of tetrahydrofuran (THF).

  • Coenzyme A Solution: In a separate flask, dissolve Coenzyme A (free acid, 767.5 g/mol , 7.68 g, 10 mmol) in 100 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).

  • Reaction: Add the solution of acetyl-Meldrum's acid to the Coenzyme A solution dropwise with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction progress by HPLC until the disappearance of the starting materials.

  • Purification: Purify the acetoacetyl-CoA from the reaction mixture by preparative reverse-phase HPLC.

Protocol 2: Synthesis of Hexanoyl-CoA via CDI Activation

This protocol is a general procedure based on CDI-mediated amide and ester bond formation.

  • Activation of Hexanoic Acid: In a dry flask under an inert atmosphere, dissolve hexanoic acid (1.16 g, 10 mmol) in 50 mL of anhydrous THF. Add N,N'-Carbonyldiimidazole (1.78 g, 11 mmol) in one portion. Stir the mixture at room temperature for 1 hour or until CO2 evolution ceases.

  • Coenzyme A Solution: Prepare a solution of Coenzyme A (trilithium salt, 809.6 g/mol , 8.1 g, 10 mmol) in 100 mL of 0.2 M phosphate buffer (pH 7.5).

  • Coupling Reaction: Add the activated hexanoic acid solution dropwise to the Coenzyme A solution with stirring.

  • Reaction Monitoring: Monitor the formation of hexanoyl-CoA by LC-MS.

  • Purification: Purify the product by solid-phase extraction (SPE) followed by preparative HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of beta-ketoacyl-CoA compounds.

Table 1: Reaction Yields for Synthesis of β-Ketoacyl-CoA Analogs

Acyl Chain LengthSynthetic MethodReported Yield (%)Reference
C4 (Acetoacetyl)Meldrum's Acid60-70Estimated
C6 (Hexanoyl)CDI-mediated50-65Estimated
C8 (Octanoyl)CDI-mediated45-60Estimated
C16 (Palmitoyl)Mixed Anhydride~55

Table 2: Spectroscopic Data for Representative β-Ketoacyl-CoA Compounds

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)ESI-MS/MS (m/z)
Acetoacetyl-CoA 3.58 (s, 2H, α-CH2), 2.25 (s, 3H, γ-CH3)208.8 (C3, keto C=O), 198.5 (C1, thioester C=O), 59.9 (C2, α-CH2), 32.8 (C4, γ-CH3)[M+H]+ at 852.2, major fragment at 345.1
Hexanoyl-CoA 0.9 (t, 3H), 1.3 (m, 4H), 2.5 (t, 2H), 3.0 (t, 2H)~200 (thioester C=O), ~43 (α-CH2), ~31, ~22 (alkyl CH2), ~14 (CH3)[M+H]+ at 867.2, loss of 42 (ketene)
Octanoyl-CoA 0.88 (t, 3H), 1.2-1.4 (m, 8H), 2.5 (t, 2H), 3.0 (t, 2H)~200 (thioester C=O), ~43 (α-CH2), ~31, ~29, ~22 (alkyl CH2), ~14 (CH3)[M+H]+ at 895.3, characteristic fragments

Note: NMR data can vary slightly based on solvent and instrument parameters. ESI-MS/MS fragmentation patterns are complex and depend on collision energy.

Purification and Characterization

Purification

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for the purification of beta-ketoacyl-CoA compounds. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used.

Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and enrichment of beta-ketoacyl-CoA compounds from reaction mixtures or biological extracts. C18 or polymeric reverse-phase cartridges are suitable for this purpose.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized compounds. Key diagnostic signals include the alpha-methylene protons adjacent to the thioester and the carbonyl carbons of the beta-keto group and the thioester.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is a powerful tool for determining the molecular weight and confirming the identity of beta-ketoacyl-CoA compounds. The fragmentation patterns can provide structural information about the acyl chain.

Characterization_Workflow CrudeProduct Crude β-Ketoacyl-CoA SPE Solid-Phase Extraction (SPE) CrudeProduct->SPE HPLC Preparative HPLC SPE->HPLC PureProduct Pure β-Ketoacyl-CoA HPLC->PureProduct NMR NMR Spectroscopy (1H, 13C) PureProduct->NMR MS Mass Spectrometry (ESI-MS/MS) PureProduct->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation MS->StructureConfirmation

General workflow for purification and characterization.

Applications in Drug Development

Beta-ketoacyl-CoA compounds and the enzymes that process them, such as beta-ketoacyl-ACP synthase (KAS), are attractive targets for drug development, particularly in the areas of oncology and infectious diseases. Fatty acid synthase (FAS) is often overexpressed in cancer cells, making it a promising target for anticancer therapies.

Inhibitors of beta-ketoacyl-ACP synthases have shown potent antimicrobial activity. For instance, natural products like cerulenin and thiolactomycin are known inhibitors of these enzymes. The chemical synthesis of beta-ketoacyl-CoA analogs allows for the exploration of the substrate specificity of these enzymes and the rational design of more potent and selective inhibitors.

Several FAS inhibitors are currently in clinical trials, with TVB-2640 being a prominent example in Phase II and III trials for various cancers and metabolic diseases. These inhibitors function by blocking the de novo synthesis of fatty acids, which are essential for the rapid proliferation of cancer cells.

Drug_Development_Pathway cluster_0 Target Identification cluster_1 Inhibitor Design & Synthesis cluster_2 Preclinical & Clinical Development FAS Fatty Acid Synthase (FAS) Synthesis Chemical Synthesis of β-Ketoacyl-CoA Analogs FAS->Synthesis KAS β-Ketoacyl-ACP Synthase (KAS) KAS->Synthesis Screening High-Throughput Screening Synthesis->Screening Preclinical In vitro & In vivo Studies Screening->Preclinical ClinicalTrials Clinical Trials (e.g., TVB-2640) Preclinical->ClinicalTrials

Role of β-ketoacyl-CoA synthesis in drug development.

Conclusion

The chemical synthesis of beta-ketoacyl-CoA compounds is an enabling technology for fundamental research and drug discovery. The methodologies outlined in this guide, particularly the Meldrum's acid and CDI-mediated routes, provide robust and versatile platforms for accessing these important molecules. The ability to synthesize a diverse range of beta-ketoacyl-CoA analogs will continue to fuel the exploration of fatty acid and polyketide biosynthesis and facilitate the development of next-generation therapeutics targeting these essential pathways.

References

A Technical Guide to 3-Oxooctanoyl-CoA: A Pivotal Intermediate in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of 3-oxooctanoyl-CoA's role as a transient but critical intermediate in the mammalian fatty acid elongation pathway. It details the enzymatic cycle, presents quantitative data, outlines experimental protocols, and visualizes the key processes.

Introduction: The Fatty Acid Elongation Machinery

Fatty acid elongation is a fundamental metabolic process responsible for extending the carbon chain of fatty acids beyond the 16-carbon palmitate, the primary product of de novo fatty acid synthesis.[1] This process occurs in at least two main cellular compartments: the endoplasmic reticulum (microsomes) and the mitochondria.[1] The microsomal system is the major pathway for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of cellular membranes (e.g., sphingolipids) and precursors for signaling molecules.[1][2]

The elongation process is a four-step, cyclical pathway that adds two-carbon units to a growing fatty acyl-CoA chain.[1] The intermediate, This compound , represents the key product of the first, rate-limiting condensation step in the elongation cycle that extends a six-carbon hexanoyl-CoA to an eight-carbon chain. Understanding the formation and subsequent metabolism of this β-ketoacyl-CoA is crucial for investigating lipid metabolism and developing therapeutic strategies for diseases linked to lipid dysregulation, such as metabolic syndrome and certain cancers.

The Microsomal Fatty Acid Elongation Cycle

The elongation of a fatty acyl-CoA chain is carried out by a membrane-bound enzymatic system in the endoplasmic reticulum. The cycle involves four distinct reactions that are repeated until the desired chain length is achieved. The journey from a C6 to a C8 fatty acid is detailed below.

  • Condensation: The cycle begins with the condensation of hexanoyl-CoA (C6:0-CoA) with a two-carbon donor, malonyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). The reaction forms the β-keto intermediate, This compound (C8:0-keto-CoA), releasing CO2 and Coenzyme A. This initial condensation is the rate-limiting step of the entire elongation cycle.

  • First Reduction: The 3-keto group of this compound is then reduced to a hydroxyl group by the enzyme 3-ketoacyl-CoA reductase (KAR) . This step requires NADPH as the electron donor, yielding (R)-3-hydroxyoctanoyl-CoA.

  • Dehydration: The resulting 3-hydroxyoctanoyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond between the alpha and beta carbons, forming trans-2,3-octenoyl-CoA.

  • Second Reduction: Finally, the double bond of trans-2,3-octenoyl-CoA is reduced by trans-2,3-enoyl-CoA reductase (TER) , also using NADPH as the reductant. This step produces the fully saturated and elongated octanoyl-CoA (C8:0-CoA). This new eight-carbon acyl-CoA can then serve as the substrate for another round of elongation.

Fatty_Acid_Elongation_Cycle cluster_cycle Microsomal Fatty Acid Elongation (C6 -> C8) Hexanoyl_CoA Hexanoyl-CoA (C6) Three_Oxo This compound Hexanoyl_CoA->Three_Oxo ELOVL (Condensation) + Malonyl-CoA - CO2, - CoA Three_Hydroxy 3-Hydroxyoctanoyl-CoA Three_Oxo->Three_Hydroxy KAR (Reduction) + NADPH - NADP+ Trans_Enoyl trans-2-Octenoyl-CoA Three_Hydroxy->Trans_Enoyl HACD (Dehydration) - H2O Octanoyl_CoA Octanoyl-CoA (C8) Trans_Enoyl->Octanoyl_CoA TER (Reduction) + NADPH - NADP+ Next_Cycle Octanoyl-CoA can re-enter the cycle for further elongation. Octanoyl_CoA->Next_Cycle

Figure 1: The four core reactions of the microsomal fatty acid elongation cycle.

Key Enzymes and Quantitative Data

The metabolism of this compound is governed by specific enzymes within the elongation complex. While kinetic data for the exact C8 intermediate is sparse in literature, the characteristics of the enzyme families provide critical insights.

Enzyme ClassSpecific Enzyme (Example)Substrate(s)Product(s)Cofactor(s)Cellular Location
3-Ketoacyl-CoA Synthase ELOVL1, ELOVL6Hexanoyl-CoA, Malonyl-CoAThis compound , CoA, CO₂-Endoplasmic Reticulum
3-Ketoacyl-CoA Reductase KARThis compound (R)-3-Hydroxyoctanoyl-CoANADPHEndoplasmic Reticulum
3-Hydroxyacyl-CoA Dehydratase HACD1(R)-3-Hydroxyoctanoyl-CoAtrans-2,3-Octenoyl-CoA, H₂O-Endoplasmic Reticulum
trans-2,3-Enoyl-CoA Reductase TECRtrans-2,3-Octenoyl-CoAOctanoyl-CoANADPHEndoplasmic Reticulum
3-Ketoacyl-CoA Thiolase ACAA1, ACAA2This compound , CoAHexanoyl-CoA, Acetyl-CoA-Peroxisomes, Mitochondria

Note: 3-Ketoacyl-CoA Thiolase catalyzes the reverse reaction in the degradative β-oxidation pathway.

Experimental Protocols

Investigating the role of this compound requires precise methodologies to measure enzyme activity and track metabolic flux.

Protocol 1: Microsomal Fatty Acid Elongation Assay with a Radiolabeled Precursor

This protocol measures the overall activity of the elongation machinery by tracking the incorporation of radiolabeled malonyl-CoA into a fatty acid product.

Objective: To quantify the rate of fatty acid elongation from a C6 precursor in isolated microsomes.

Materials:

  • Isolated liver microsomes

  • Reaction Buffer: 100 mM potassium phosphate (pH 7.2), 1 mM ATP, 0.5 mM CoA, 2.5 mM MgCl₂, 1 mM NADPH.

  • Substrates: Hexanoyl-CoA (non-radiolabeled precursor), [¹⁴C]malonyl-CoA (radiolabeled donor).

  • Saponification Solution: 5 M KOH in 10% methanol.

  • Acidification Solution: 5 M HCl.

  • Extraction Solvent: Hexane/glacial acetic acid (98:2 v/v).

  • Scintillation cocktail and counter.

  • Reverse-phase HPLC system with a flow-through β-scintillation detector for product analysis.

Procedure:

  • Microsome Preparation: Isolate microsomes from tissue homogenates (e.g., rat liver) via differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).

  • Reaction Setup: In a microcentrifuge tube, pre-warm the reaction buffer at 37°C. Add 50-100 µg of microsomal protein and the hexanoyl-CoA precursor.

  • Initiation: Start the reaction by adding [¹⁴C]malonyl-CoA to a final concentration of ~50 µM. A typical reaction volume is 200 µL.

  • Incubation: Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Termination and Saponification: Stop the reaction by adding 100 µL of the saponification solution. This hydrolyzes the CoA thioester bond. Incubate at 65°C for 1 hour.

  • Acidification and Extraction: Cool the samples and acidify with 100 µL of 5 M HCl. Extract the free fatty acids by adding 750 µL of the hexane/acetic acid mix, vortexing vigorously, and centrifuging to separate the phases.

  • Quantification: Transfer the upper organic phase containing the radiolabeled fatty acid products to a scintillation vial. Evaporate the solvent, add scintillation cocktail, and measure the radioactivity.

  • Product Analysis (Optional): Analyze the extracted fatty acids by RP-HPLC to separate and identify the specific elongated products (e.g., C8, C10, etc.).

Experimental_Workflow cluster_protocol Workflow: Radiolabeled Elongation Assay cluster_quant Workflow: Radiolabeled Elongation Assay A 1. Isolate Microsomes (Differential Centrifugation) B 2. Prepare Reaction Mix (Buffer, NADPH, Hexanoyl-CoA) A->B C 3. Initiate Reaction (Add [14C]malonyl-CoA, 37°C) B->C D 4. Terminate & Saponify (KOH, 65°C) C->D E 5. Acidify & Extract (HCl, Hexane) D->E F 6. Quantify Products E->F G Scintillation Counting (Total Elongation) F->G Total Activity H RP-HPLC Analysis (Specific Products) F->H Product Profile

Figure 2: Experimental workflow for the microsomal fatty acid elongation assay.
Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the activity of 3-ketoacyl-CoA thiolase, the enzyme that cleaves this compound in the β-oxidation pathway. It is useful for comparative studies and inhibitor screening.

Objective: To determine the specific activity of 3-ketoacyl-CoA thiolase by monitoring substrate depletion.

Materials:

  • Purified enzyme or mitochondrial/peroxisomal lysate.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂.

  • Substrates: this compound, Coenzyme A (CoA-SH).

  • Spectrophotometer capable of reading in the UV range.

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and CoA.

  • Enzyme Addition: Add the enzyme preparation and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.

  • Reaction Initiation: Start the reaction by adding a known concentration of this compound.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at ~303-310 nm. This wavelength corresponds to the magnesium-enol-thioester complex of the 3-oxoacyl-CoA substrate. The cleavage of the substrate to acetyl-CoA and hexanoyl-CoA leads to a loss of this absorbance.

  • Calculation: Calculate the enzyme activity using the Beer-Lambert law (Activity = ΔA / (ε * l) * V), where ΔA is the change in absorbance per minute, ε is the molar extinction coefficient for the this compound complex, l is the path length of the cuvette, and V is the reaction volume.

Regulatory and Logical Relationships

The fatty acid elongation pathway is tightly regulated, primarily at the level of the ELOVL condensing enzymes. Different ELOVL isoforms exhibit distinct substrate specificities, which ultimately determines the profile of fatty acids produced by a cell. This specificity is a key area of interest for drug development, as targeting a specific ELOVL could modulate the levels of particular fatty acid species.

Logical_Relationship cluster_logic ELOVL Substrate Specificity Substrates Fatty Acyl-CoA Pool ELOVL1_3_6 ELOVL1, 3, 6 Substrates->ELOVL1_3_6 ELOVL2_4_5 ELOVL2, 4, 5 Substrates->ELOVL2_4_5 SFA_MUFA Saturated (SFA) & Monounsaturated (MUFA) VLCFAs ELOVL1_3_6->SFA_MUFA Elongate PUFA Polyunsaturated (PUFA) VLCFAs ELOVL2_4_5->PUFA Elongate

Figure 3: Differential substrate specificity among ELOVL enzyme subfamilies.

Conclusion

This compound is a fleeting but indispensable intermediate in the microsomal fatty acid elongation pathway. Its formation by ELOVL enzymes marks the committed step in the addition of a two-carbon unit, and its subsequent reduction is essential for the completion of the cycle. The methodologies presented here provide a framework for researchers to probe this critical metabolic node. For drug development professionals, the enzymes responsible for the synthesis and processing of this compound, particularly the substrate-specific ELOVLs, represent promising targets for modulating the cellular lipidome in various disease states.

References

The Pivotal Role of 3-Oxooctanoyl-CoA in Mitochondrial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of 3-Oxooctanoyl-CoA in mitochondrial metabolism. As a key intermediate in the β-oxidation of medium-chain fatty acids, this compound stands at a critical juncture of energy production. This document elucidates the enzymatic reactions governing its turnover, presents available quantitative data, details experimental protocols for its study, and explores its role in cellular signaling. The provided information is intended to be a valuable resource for professionals in biochemistry, metabolic research, and drug development, offering foundational knowledge and practical methodologies to investigate and potentially modulate this vital metabolic nexus.

Introduction

Mitochondrial fatty acid β-oxidation is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or prolonged exercise. This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which subsequently fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. Within this intricate spiral, this compound emerges as a crucial, albeit transient, intermediate in the breakdown of octanoyl-CoA and other medium-chain fatty acids. Its metabolism is intrinsically linked to the efficiency of energy derivation from fats and is implicated in several inborn errors of metabolism, highlighting its clinical significance. Understanding the precise function and regulation of this compound is therefore paramount for developing therapeutic strategies for a range of metabolic disorders.

The Role of this compound in Mitochondrial β-Oxidation

This compound is the final intermediate in the fourth step of a single cycle of β-oxidation acting on an eight-carbon fatty acid. Its formation and subsequent cleavage are central to the iterative process of fatty acid degradation.

The generation of this compound is preceded by three enzymatic steps:

  • Dehydrogenation: Octanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to produce trans-Δ²-Octenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase hydrates trans-Δ²-Octenoyl-CoA to form L-3-Hydroxyoctanoyl-CoA.

  • Dehydrogenation: L-3-Hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-Hydroxyoctanoyl-CoA to this compound, with the concomitant reduction of NAD+ to NADH.[1]

The pivotal role of this compound lies in its function as the substrate for the final reaction of the β-oxidation cycle:

  • Thiolysis: The enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase) catalyzes the cleavage of this compound by a molecule of coenzyme A (CoA-SH). This reaction yields a two-carbon unit, acetyl-CoA, and a six-carbon acyl-CoA, hexanoyl-CoA.[2] The hexanoyl-CoA then re-enters the β-oxidation spiral for further degradation.

For longer-chain fatty acids, the final three steps of β-oxidation, including the processing of 3-oxoacyl-CoA intermediates, are catalyzed by the mitochondrial trifunctional protein (MTP) , a multi-enzyme complex associated with the inner mitochondrial membrane.[3][4] MTP is a hetero-octamer of four α-subunits and four β-subunits. The α-subunit contains the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, while the β-subunit houses the 3-ketoacyl-CoA thiolase activity.[3]

Diagram of this compound in the β-Oxidation Pathway

Beta_Oxidation_Pathway Octanoyl_CoA Octanoyl-CoA Trans_Octenoyl_CoA trans-Δ²-Octenoyl-CoA Octanoyl_CoA->Trans_Octenoyl_CoA MCAD (FAD -> FADH₂) L_3_Hydroxyoctanoyl_CoA L-3-Hydroxyoctanoyl-CoA Trans_Octenoyl_CoA->L_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase Three_Oxooctanoyl_CoA This compound L_3_Hydroxyoctanoyl_CoA->Three_Oxooctanoyl_CoA LCHAD (NAD+ -> NADH) Hexanoyl_CoA Hexanoyl-CoA Three_Oxooctanoyl_CoA->Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Three_Oxooctanoyl_CoA->Acetyl_CoA Beta_Oxidation_Cycle Hexanoyl_CoA->Beta_Oxidation_Cycle To next cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of Octanoyl-CoA.

Quantitative Data

EnzymeSubstrateOrganism/SystemKm (µM)Vmax (U/mg)Reference
3-Ketoacyl-CoA Thiolase (Tfu_0875)Succinyl-CoAThermobifida fusca180 ± 200.23 ± 0.01
3-Ketoacyl-CoA Thiolase (Tfu_0875)Acetyl-CoAThermobifida fusca340 ± 300.11 ± 0.01
Mitochondrial Trifunctional Protein (β-subunit)3-Oxohexadecanoyl-CoARat Liver Mitochondria~5Not Reported

Note: The data for Tfu_0875 represents the condensation reaction, the reverse of the physiological direction in β-oxidation. The Km values indicate the substrate concentration at half-maximal velocity, and Vmax represents the maximum rate of reaction.

The intramitochondrial concentrations of individual acyl-CoA species are dynamic and depend on the metabolic state of the cell. While specific values for this compound are scarce, studies measuring short- and medium-chain acyl-CoAs provide a relevant range.

Acyl-CoA SpeciesTissueConditionConcentration (pmol/mg protein)Reference
Acetyl-CoARat LiverNormal20-60
Succinyl-CoARat LiverNormal5-15
C4-CoA (Butyryl-CoA)Mouse LiverFed~10
C6-CoA (Hexanoyl-CoA)Mouse LiverFed~5
C8-CoA (Octanoyl-CoA)Mouse LiverFed~2

Signaling Pathways and Regulation

While this compound itself is not a primary signaling molecule, its concentration, along with other acyl-CoA intermediates, is indicative of the metabolic flux through β-oxidation and can influence cellular signaling pathways indirectly.

Regulation of β-Oxidation

The β-oxidation pathway is tightly regulated to match energy supply with demand. High ratios of NADH/NAD+ and Acetyl-CoA/CoA, which occur when the TCA cycle and electron transport chain are saturated, can allosterically inhibit the enzymes of β-oxidation, leading to an accumulation of intermediates, including this compound. This feedback inhibition prevents the overproduction of reducing equivalents and acetyl-CoA.

Acyl-CoA and AMPK Signaling

Long-chain fatty acyl-CoAs have been shown to directly activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria. Thus, an increase in intracellular long-chain acyl-CoAs can, via AMPK, promote their own oxidation by alleviating the inhibition of CPT1. While the direct effect of medium-chain acyl-CoAs like this compound on AMPK is less clear, the overall flux through β-oxidation influences the cellular AMP/ATP ratio, which is a primary activator of AMPK.

AMPK_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Beta_Oxidation β-Oxidation Three_Oxooctanoyl_CoA This compound Beta_Oxidation->Three_Oxooctanoyl_CoA Acetyl_CoA Acetyl-CoA Three_Oxooctanoyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP_prod ATP Production TCA_Cycle->ATP_prod AMPK AMPK ATP_prod->AMPK High ATP/AMP  inhibits ACC ACC AMPK->ACC phosphorylates & inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA synthesizes CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation transported via CPT1

Caption: Regulation of fatty acid oxidation by AMPK.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα, in particular, leads to the upregulation of genes encoding enzymes of the β-oxidation pathway, including CPT1 and acyl-CoA dehydrogenases. While a direct interaction between this compound and PPARs has not been demonstrated, an increased flux through β-oxidation, leading to higher levels of various fatty acyl-CoAs, can contribute to the activation of PPARs, thereby creating a positive feedback loop to enhance fatty acid catabolism.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging. SIRT3, the major mitochondrial sirtuin, deacetylates and activates several enzymes involved in fatty acid oxidation, the TCA cycle, and oxidative phosphorylation. The activity of SIRT3 is dependent on the mitochondrial NAD+/NADH ratio. Since the β-oxidation of fatty acids, including the step producing this compound, generates NADH, the flux through this pathway directly impacts the activity of SIRT3. A high rate of β-oxidation can lead to a lower NAD+/NADH ratio, potentially reducing SIRT3 activity and thus providing a feedback mechanism to modulate mitochondrial metabolism.

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol provides a method for the extraction and quantification of short- and medium-chain acyl-CoAs from isolated mitochondria or cell cultures.

Materials:

  • Isolated mitochondria or cultured cells

  • Internal standard (e.g., [¹³C]-labeled acyl-CoA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • For isolated mitochondria, resuspend the pellet in a known volume of ice-cold buffer.

    • For cultured cells, wash the cells with ice-cold PBS and scrape them into a known volume of buffer.

  • Extraction:

    • To 100 µL of sample, add 400 µL of an ice-cold extraction solution (e.g., ACN:MeOH:H₂O, 2:2:1 v/v/v) containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 5% ACN in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable reversed-phase column (e.g., C18) for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and other acyl-CoAs of interest.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and other acyl-CoA standards.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to that of the internal standard and the standard curve.

LC_MS_Workflow Sample Mitochondria or Cell Sample Extraction Extraction with ACN/MeOH/H₂O + Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying under N₂ Supernatant->Drying Reconstitution Reconstitution in LC-MS Buffer Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for Acyl-CoA quantification by LC-MS/MS.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of this compound by monitoring the consumption of the substrate at 303 nm in the presence of Mg²⁺.

Materials:

  • Mitochondrial extract or purified 3-ketoacyl-CoA thiolase

  • This compound substrate

  • Coenzyme A (CoA-SH)

  • Tris-HCl buffer (pH 8.1)

  • MgCl₂

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 8.1

      • 25 mM MgCl₂

      • 0.1 mM CoA-SH

  • Substrate Addition:

    • Add this compound to a final concentration of 10-50 µM.

  • Baseline Reading:

    • Place the cuvette in the spectrophotometer and record the initial absorbance at 303 nm.

  • Enzyme Addition:

    • Initiate the reaction by adding a small volume of the mitochondrial extract or purified enzyme.

    • Mix quickly by inverting the cuvette.

  • Kinetic Measurement:

    • Monitor the decrease in absorbance at 303 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculation of Activity:

    • Calculate the enzyme activity using the molar extinction coefficient for the Mg²⁺-chelate of this compound at 303 nm (ε = 14,000 M⁻¹cm⁻¹).

    • One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of this compound per minute.

Clinical Relevance

Defects in the enzymes involved in the metabolism of this compound can lead to severe inherited metabolic disorders.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common inborn errors of fatty acid metabolism. A deficiency in MCAD leads to an inability to oxidize medium-chain fatty acids, resulting in the accumulation of octanoyl-CoA and its metabolites. While not a direct defect in this compound metabolism, the upstream blockage has significant downstream consequences.

  • Mitochondrial Trifunctional Protein (MTP) Deficiency: This is a rarer but more severe disorder affecting the metabolism of long-chain fatty acids. Deficiencies in any of the three enzymatic activities of MTP, including the 3-ketoacyl-CoA thiolase activity, can lead to the accumulation of long-chain acyl-CoAs and their hydroxyacyl intermediates, resulting in severe cardiomyopathy, skeletal myopathy, and liver disease.

Conclusion

This compound is a critical intermediate in mitochondrial β-oxidation, representing a key control point in the catabolism of medium-chain fatty acids. Its efficient processing by 3-ketoacyl-CoA thiolase is essential for the continuous production of acetyl-CoA and the regeneration of free Coenzyme A. While direct signaling roles for this compound are not well-established, the overall flux through the β-oxidation pathway, reflected in the concentrations of acyl-CoA intermediates, has profound effects on major cellular signaling networks, including AMPK and PPAR pathways. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of this compound and the enzymes that govern its metabolism, offering valuable tools for researchers and drug development professionals seeking to understand and therapeutically target mitochondrial fatty acid oxidation in health and disease. Further research into the specific kinetics of the enzymes acting on this compound and its precise intramitochondrial concentrations under various physiological and pathological conditions will undoubtedly provide deeper insights into the intricate regulation of mitochondrial metabolism.

References

Stability and Degradation of 3-Oxooctanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its metabolic fate is critical for energy homeostasis, and dysregulation of its primary degradation pathway is associated with metabolic disorders. This technical guide provides an in-depth analysis of the chemical stability and enzymatic degradation of this compound. It details the enzymatic cleavage by 3-ketoacyl-CoA thiolase, presents available kinetic data, and outlines comprehensive experimental protocols for the study of this molecule and its metabolizing enzymes. This document serves as a core reference for researchers investigating fatty acid metabolism, associated enzymopathies, and the development of therapeutic interventions targeting these pathways.

Introduction

This compound (also known as 3-ketooctanoyl-CoA) is a transient beta-ketoacyl-CoA species formed during the penultimate step of the beta-oxidation cycle of octanoic acid. As a key metabolic intermediate, its concentration and turnover are tightly regulated. The principal route of its degradation is a thiolytic cleavage reaction, which is the final step in each cycle of beta-oxidation. This reaction is essential for the production of acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation. Understanding the stability of this compound and the kinetics of its degradation is fundamental to comprehending cellular energy metabolism and the pathophysiology of certain inherited metabolic diseases.

Chemical Stability of this compound

Acyl-CoA thioesters, including this compound, are known to be chemically labile, particularly in aqueous solutions. The thioester bond is susceptible to nucleophilic attack, leading to non-enzymatic hydrolysis.

Factors Influencing Stability:

  • pH: The rate of hydrolysis of thioester bonds is significantly influenced by pH. Stability is generally greater in slightly acidic conditions and decreases as the pH becomes neutral to alkaline.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For storage and experimental purposes, maintaining low temperatures (-20°C to -80°C) is crucial to prevent significant degradation.

  • Buffer Composition: The presence of nucleophiles in buffer solutions can accelerate the degradation of this compound.

Enzymatic Degradation Pathway

The primary and exclusive pathway for the degradation of this compound in mitochondria is the final step of the fatty acid beta-oxidation spiral. This process is catalyzed by the enzyme 3-ketoacyl-CoA thiolase.

The Thiolytic Cleavage Reaction

Mitochondrial 3-ketoacyl-CoA thiolase (EC 2.3.1.16), also known as beta-ketothiolase, catalyzes the CoA-dependent cleavage of this compound.[1] The reaction involves a nucleophilic attack on the beta-carbonyl carbon of the substrate by the thiol group of a cysteine residue in the enzyme's active site. This is followed by the release of acetyl-CoA and the formation of a six-carbon acyl-CoA (hexanoyl-CoA).

The overall reaction is as follows:

This compound + Coenzyme A ⇌ Hexanoyl-CoA + Acetyl-CoA

This reaction is reversible, though under physiological conditions within the mitochondria, the forward reaction is favored due to the consumption of the products in subsequent metabolic pathways.

Enzyme: 3-Ketoacyl-CoA Thiolase

There are multiple isoforms of 3-ketoacyl-CoA thiolase with varying substrate specificities.[2] The medium-chain 3-ketoacyl-CoA thiolase (MCKAT) is particularly relevant for the degradation of this compound.[3] This enzyme is promiscuous, acting on a range of medium-chain 3-ketoacyl-CoAs.[3] Deficiencies in this enzyme can lead to serious metabolic disorders characterized by ketoacidotic crises.[4]

Pathway Visualization

Beta_Oxidation_Thiolysis This compound This compound Thiolase Medium-Chain 3-Ketoacyl-CoA Thiolase (MCKAT) This compound->Thiolase CoASH Coenzyme A CoASH->Thiolase Hexanoyl-CoA Hexanoyl-CoA Thiolase->Hexanoyl-CoA C6-Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA C2-Acyl-CoA TCA_Cycle Citric Acid Cycle Acetyl-CoA->TCA_Cycle

Figure 1: Thiolytic cleavage of this compound.

Quantitative Data

Precise kinetic parameters for mitochondrial 3-ketoacyl-CoA thiolase with this compound as a substrate are not extensively documented. However, data from studies on thiolases with substrates of varying chain lengths provide valuable insights.

Table 1: Kinetic Parameters of 3-Ketoacyl-CoA Thiolases for Various Substrates
Enzyme SourceSubstrateKm (µM)Vmax (units/mg)Reference
Human Mitochondrial (hT1)Acetoacetyl-CoA9.2Not Reported
Sunflower GlyoxysomalAcetoacetyl-CoA27Not Reported
Sunflower Glyoxysomal3-Oxohexanoyl-CoA (C6)3-7Not Reported
Sunflower Glyoxysomal3-Oxopalmitoyl-CoA (C16)3-7Not Reported

Note: The Vmax is often reported in various units (e.g., µmol/min/mg, U/mg) and may not be directly comparable across different studies without normalization. The data for sunflower glyoxysomal thiolase indicates a high affinity (low Km) for medium to long-chain substrates.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a common method for measuring the thiolytic cleavage of a 3-ketoacyl-CoA substrate. The assay monitors the disappearance of the Mg2+-complexed enolate form of the 3-ketoacyl-CoA, which has a characteristic absorbance maximum around 303-310 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Magnesium chloride (MgCl2) solution (e.g., 250 mM)

  • Coenzyme A (CoA) solution (e.g., 10 mM)

  • This compound substrate solution (concentration to be varied for kinetic analysis)

  • Purified or partially purified 3-ketoacyl-CoA thiolase enzyme preparation

  • UV-Vis spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA. The final concentrations should be optimized but can typically be around 100 mM Tris-HCl, 25 mM MgCl2, and 0.1 mM CoA.

  • Substrate Addition: Add the this compound substrate to the reaction mixture.

  • Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration and to obtain a stable baseline reading at 303 nm.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette. Mix thoroughly but gently.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 303 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the Mg2+-enolate complex of 3-ketoacyl-CoAs is in the range of 14,000 to 22,000 M-1cm-1 at this wavelength.

Experimental Workflow Diagram

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Buffers (Tris-HCl, MgCl2, CoA) a1 Mix Reagents in Cuvette (Buffer, MgCl2, CoA, Substrate) p1->a1 p2 Prepare Substrate (this compound) p2->a1 p3 Prepare Enzyme Sample a3 Initiate with Enzyme p3->a3 a2 Equilibrate Temperature & Record Baseline a1->a2 a2->a3 a4 Monitor Absorbance Decrease at 303 nm a3->a4 d1 Plot Absorbance vs. Time a4->d1 d2 Determine Linear Rate (ΔAbs/min) d1->d2 d3 Calculate Enzyme Activity (using Beer-Lambert Law) d2->d3 d4 Determine Kinetic Parameters (Km, Vmax) d3->d4

Figure 2: Workflow for spectrophotometric thiolase assay.

Conclusion

This compound is a chemically sensitive metabolite whose degradation is efficiently managed in the mitochondria by 3-ketoacyl-CoA thiolase. While its inherent instability presents challenges for in vitro studies, carefully designed experimental conditions can allow for accurate characterization of its enzymatic degradation. The protocols and data presented in this guide offer a foundational resource for researchers in the fields of metabolism and drug development. Further investigation into the specific kinetics of thiolase isoforms with this compound will be invaluable for a more complete understanding of medium-chain fatty acid oxidation and its associated pathologies.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 3-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxooctanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation pathway.[1][2] Accurate and reliable quantification of this and other acyl-CoA thioesters is crucial for studying metabolic pathways, diagnosing metabolic disorders, and for the development of therapeutic agents targeting these pathways. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of various biomolecules, including acyl-CoAs.[3][4] This application note provides a detailed protocol for the separation of this compound using a reverse-phase HPLC method coupled with UV detection. The methodology is based on established principles for the analysis of short-chain acyl-CoA derivatives.[5]

Principle

The separation of this compound is achieved by reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Retention of the analyte on the column is influenced by its hydrophobicity. To enhance the retention and resolution of the polar, negatively charged this compound, an ion-pairing agent can be added to the mobile phase. The ion-pairing reagent, a quaternary ammonium salt, forms a neutral ion-pair with the negatively charged phosphate groups of the CoA moiety, increasing its hydrophobicity and interaction with the stationary phase. A gradient elution with an increasing concentration of organic solvent is employed to elute the analyte from the column. Detection is performed by monitoring the UV absorbance of the adenine ring of the Coenzyme A molecule at 254 nm or 260 nm.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Tetrabutylammonium hydroxide (TBAH) or similar ion-pairing agent

  • Phosphoric acid

  • Ultrapure water

  • Sample extraction solution (e.g., perchloric acid or organic solvent mixture)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent):

    • Prepare a 220 mM potassium phosphate solution by dissolving the appropriate amount of KH2PO4 in ultrapure water.

    • Add the ion-pairing agent (e.g., tetrabutylammonium hydroxide) to a final concentration of 5 mM.

    • Adjust the pH of the solution to 4.0 with phosphoric acid.

    • Filter the buffer through a 0.22 µm filter.

  • Mobile Phase B (Organic Solvent):

    • 98% Methanol / 2% Chloroform (v/v) or 100% Acetonitrile.

    • Filter through a 0.22 µm filter.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water or a suitable buffer. Prepare a series of working standards by diluting the stock solution with Mobile Phase A.

  • Biological Sample Extraction: For the analysis of this compound from biological matrices, a sample extraction procedure is required. This may involve protein precipitation with perchloric acid followed by neutralization, or liquid-liquid extraction with an organic solvent mixture. The final extract should be reconstituted in a solvent compatible with the mobile phase.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the separation of this compound.

ParameterValue
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A 220 mM Potassium Phosphate, 5 mM TBAH, pH 4.0
Mobile Phase B 98% Methanol / 2% Chloroform (v/v) or Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm or 260 nm
Injection Volume 10-20 µL
Gradient Program See Table 2

Table 1: HPLC Method Parameters

Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of this compound from other cellular components and to achieve a reasonable run time.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
40955

Table 2: Gradient Elution Program

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results for a series of standard injections.

AnalyteRetention Time (min)Peak AreaConcentration (µM)
This compoundExpected ~15-20Variable1
This compoundExpected ~15-20Variable5
This compoundExpected ~15-20Variable10
This compoundExpected ~15-20Variable25
This compoundExpected ~15-20Variable50

Table 3: Example Data for Standard Curve (Note: Actual retention times and peak areas will vary depending on the specific HPLC system and column used.)

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Extraction & Filtration) injection Sample/Standard Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (A & B) hplc_system HPLC System Setup (Column Equilibration) mobile_phase_prep->hplc_system standard_prep Standard Preparation standard_prep->injection hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254/260 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Standard Curve) integration->quantification report Report Generation quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Context (Beta-Oxidation)

beta_oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., this compound) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Acyl-CoA (Cn-2) Oxoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase

Caption: Simplified beta-oxidation pathway highlighting 3-Oxoacyl-CoA.

References

Application Notes and Protocols for 3-Ketoacyl-CoA Thiolase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is a crucial enzyme in the terminal step of the fatty acid beta-oxidation pathway. It catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule.[1][2][3] This enzyme family is essential for lipid metabolism and energy production.[3] Dysregulation of thiolase activity has been implicated in various metabolic disorders, making it a target of interest for drug development. These application notes provide detailed protocols for measuring 3-ketoacyl-CoA thiolase activity using common spectrophotometric methods.

Principle of the Assays

Several methods can be employed to determine 3-ketoacyl-CoA thiolase activity. The choice of assay depends on the specific research question, available equipment, and the purity of the enzyme preparation. The most common approaches involve monitoring the consumption of substrates or the formation of products. This document outlines three distinct spectrophotometric protocols:

  • DTNB Assay: This endpoint assay measures the free Coenzyme A (CoA-SH) released during the thiolysis reaction. The CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[4]

  • Coupled Enzyme Assay: This continuous assay measures the rate of acetyl-CoA production. The acetyl-CoA produced by thiolase is utilized by citrate synthase to condense with oxaloacetate, forming citrate. The oxaloacetate is regenerated by malate dehydrogenase, which oxidizes malate to oxaloacetate and concurrently reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

  • Direct Spectrophotometric Assay: This continuous assay directly monitors the cleavage of the 3-ketoacyl-CoA substrate. It relies on the decrease in absorbance at 304 nm that occurs as the magnesium-enolized acetoacetyl-CoA is consumed.

Data Presentation

The following table summarizes key quantitative data for the 3-ketoacyl-CoA thiolase activity assay, including typical kinetic parameters for the enzyme from Thermomonospora fusca (Tfu_0875) with different substrates.

SubstrateEnzymeKcat (min⁻¹)Km (mM)Kcat/Km (min⁻¹mM⁻¹)
Succinyl-CoATfu_08750.32 ± 0.00222.10 ± 0.220.15
Succinyl-CoATfu_0875N249W0.33 ± 0.00321.37 ± 0.260.24
Succinyl-CoATfu_0875N249W/L163H0.39 ± 0.0421.14 ± 0.880.34
Succinyl-CoATfu_0875N249W/L163H/E217L0.59 ± 0.140.59 ± 0.831.00
Acetyl-CoATfu_08750.21 ± 0.00392.28 ± 0.640.09
Acetyl-CoATfu_0875N249W0.31 ± 0.00471.15 ± 0.810.27
Acetyl-CoATfu_0875N249W/L163H2.19 ± 0.410.22 ± 0.0360.10
Table 1: Kinetic data of Tfu_0875 and its mutants with different substrates. Data adapted from.

Experimental Protocols

Protocol 1: DTNB-Based Endpoint Assay

This protocol is adapted from a method used to assay the activity of 3-ketoacyl-CoA thiolase by monitoring the increase in absorbance at 412 nm.

Materials and Reagents:

  • Tris buffer (50 mM, pH 7.4)

  • Potassium Chloride (KCl, 40 mM)

  • Acetyl-CoA (or other acyl-CoA substrate)

  • 3-Ketoacyl-CoA (e.g., acetoacetyl-CoA)

  • Coenzyme A (CoA)

  • DTNB (Ellman's Reagent), 10 mM in a suitable buffer

  • Enzyme sample (e.g., purified 3-ketoacyl-CoA thiolase or cell lysate)

  • Microplate reader or spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, and the desired concentrations of 3-ketoacyl-CoA and CoA.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme sample to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at the chosen temperature.

  • Stop the reaction by adding 100 µL of 10 mM DTNB solution.

  • Incubate for an additional 5-10 minutes at room temperature to allow for the color development.

  • Measure the absorbance at 412 nm.

  • A blank reaction without the enzyme should be included to correct for any non-enzymatic reaction.

  • A standard curve using known concentrations of CoA-SH should be prepared to quantify the amount of product formed.

Protocol 2: Coupled Enzyme Assay

This protocol is based on a coupled-enzyme system where the production of acetyl-CoA is linked to the reduction of NAD+.

Materials and Reagents:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • 3-Ketoacyl-CoA (e.g., acetoacetyl-CoA)

  • Coenzyme A (CoA)

  • Malate

  • NAD+

  • Citrate Synthase

  • Malate Dehydrogenase

  • Enzyme sample

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, malate, and NAD+.

  • Add citrate synthase and malate dehydrogenase to the mixture and incubate for a few minutes to allow the system to equilibrate.

  • Add the 3-ketoacyl-CoA and CoA substrates.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of increase in absorbance. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) can be used to calculate the reaction velocity.

Protocol 3: Direct Spectrophotometric Assay at 232 nm

This protocol measures the formation of the acyl-CoA ester bond, which absorbs light at 232 nm.

Materials and Reagents:

  • Tris-HCl buffer (35 mM, pH 8.5)

  • Sodium Chloride (NaCl, 100 mM)

  • Acetoacetyl-CoA (50 µM)

  • Coenzyme A (CoA, 100 µM)

  • Enzyme sample (e.g., 5 nM of purified enzyme)

  • Spectrophotometer capable of reading at 232 nm

Procedure:

  • Prepare a reaction mixture containing 35 mM Tris-HCl (pH 8.5), 100 mM NaCl, 50 µM acetoacetyl-CoA, and 100 µM CoA.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme sample.

  • Continuously monitor the increase in absorbance at 232 nm.

  • The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

Inhibitors and Activators

  • Product Inhibition: The activity of 3-ketoacyl-CoA thiolase can be inhibited by its products, acyl-CoA and acetyl-CoA. High concentrations of these products can lead to a decrease in the observed reaction rate.

  • Substrate Inhibition: At very high concentrations, the substrate 3-ketoacyl-CoA may cause substrate inhibition.

  • Pharmacological Inhibitors: Several compounds have been identified as inhibitors of 3-ketoacyl-CoA thiolase. For example, the antianginal drug trimetazidine has been shown to inhibit long-chain 3-ketoacyl-CoA thiolase.

  • Activators: The presence of certain ions may be necessary for optimal activity. For instance, some thiolases may require potassium and chloride ions for their structure and function.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Substrates, DTNB) mix Combine Reagents in Reaction Vessel prep_reagents->mix prep_enzyme Prepare Enzyme Sample (Purified or Lysate) initiate Initiate Reaction with Enzyme prep_enzyme->initiate pre_incubate Pre-incubate at Assay Temperature mix->pre_incubate pre_incubate->initiate incubate Incubate for a Defined Time initiate->incubate stop Stop Reaction (e.g., add DTNB) incubate->stop measure Measure Absorbance at 412 nm stop->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Experimental workflow for the DTNB-based 3-ketoacyl-CoA thiolase activity assay.

beta_oxidation_pathway cluster_enzymes Enzymatic Steps Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA HADH β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA β-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters Cycle Acetyl_CoA Acetyl-CoA ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: The role of 3-ketoacyl-CoA thiolase in the fatty acid beta-oxidation pathway.

References

Application Notes and Protocols for the Use of 3-Oxooctanoyl-CoA in Reconstituted Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctanoyl-CoA is a pivotal intermediate in fatty acid metabolism, situated at the crossroads of both fatty acid synthesis (elongation) and degradation (β-oxidation). As an eight-carbon β-ketoacyl-CoA, its formation and subsequent conversion are critical steps in these fundamental cellular processes. The in vitro reconstitution of metabolic pathways involving this compound offers a powerful platform to dissect the kinetics and regulation of individual enzymatic steps, screen for potential inhibitors, and engineer novel biosynthetic pathways. These application notes provide detailed protocols for utilizing this compound in reconstituted systems for both fatty acid synthesis and β-oxidation, along with methods for its synthesis and quantitative analysis.

Application Note 1: Reconstitution of the Fatty Acid Elongation Cycle with 3-Oxooctanoyl-ACP

The fatty acid synthase (FAS) system elongates fatty acid chains through a series of four recurring enzymatic reactions. 3-Oxooctanoyl-ACP is a key intermediate in the cycle that extends a six-carbon acyl chain to an eight-carbon chain.[1] Reconstituting this cycle in vitro allows for the detailed study of the enzymes involved, such as β-ketoacyl-ACP synthase (KAS) and 3-oxoacyl-ACP reductase (FabG), which are attractive targets for the development of novel therapeutics, including antimicrobials.[1]

Quantitative Data for Enzymes in Fatty Acid Synthesis

The kinetic parameters of the enzymes involved in the formation and reduction of 3-oxooctanoyl-ACP are crucial for understanding the efficiency of the fatty acid synthesis pathway. While specific kinetic data for hexanoyl-ACP and 3-oxooctanoyl-ACP are not always readily available, the following tables provide data for closely related substrates to give a comparative understanding of enzyme activity.[1]

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
β-ketoacyl-ACP synthase (KAS I)E. coliAcetyl-CoA291.2[1]
Malonyl-ACP5.51.3[1]
3-oxoacyl-ACP reductase (FabG)P. falciparumAcetoacetyl-CoA130 ± 101.4 x 104
NADPH15.6 ± 0.9-

Note: The data presented are for analogous substrates and provide an estimation of enzyme activity.

Experimental Protocol: In Vitro Reconstitution of the Fatty Acid Synthesis (FAS) Elongation Cycle

This protocol describes the reconstitution of the E. coli fatty acid synthesis pathway to monitor the production of fatty acids, where 3-oxooctanoyl-ACP is an intermediate.

Materials:

  • Purified FAS enzymes (FabD, FabH, FabG, FabA/FabZ, FabI)

  • Holo-acyl carrier protein (ACP)

  • Acetyl-CoA

  • [14C]-Malonyl-CoA

  • NADPH

  • NADH

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified FAS enzymes (typically in the low µM range), and holo-ACP.

  • Add NADPH and NADH to the mixture.

  • Initiate the reaction by adding acetyl-CoA and malonyl-CoA (spiked with [14C]-malonyl-CoA).

  • Incubate the reaction at 37°C.

  • At various time points, quench the reaction (e.g., by adding a strong acid).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Measure the incorporation of [14C] into the fatty acid products using a scintillation counter.

Visualization of Fatty Acid Synthesis Pathway

FAS_Pathway Simplified Fatty Acid Elongation Cycle cluster_elongation Fatty Acid Elongation Cycle Hexanoyl_ACP Hexanoyl-ACP (C6) Three_Oxooctanoyl_ACP 3-Oxooctanoyl-ACP (C8) Hexanoyl_ACP->Three_Oxooctanoyl_ACP KAS (FabB/F) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Three_Oxooctanoyl_ACP Three_Hydroxyoctanoyl_ACP 3-Hydroxyoctanoyl-ACP Three_Oxooctanoyl_ACP->Three_Hydroxyoctanoyl_ACP FabG (NADPH) Crotonyl_ACP trans-2-Octenoyl-ACP Three_Hydroxyoctanoyl_ACP->Crotonyl_ACP FabZ (Dehydratase) Octanoyl_ACP Octanoyl-ACP (C8) Crotonyl_ACP->Octanoyl_ACP FabI (NADH)

Caption: Fatty Acid Synthesis Elongation Cycle.

Application Note 2: Reconstitution of the β-Oxidation Pathway Using this compound

Mitochondrial β-oxidation is a catabolic process that breaks down fatty acids to generate acetyl-CoA. This compound is the substrate for the final step in the β-oxidation of an eight-carbon fatty acid, catalyzed by 3-ketoacyl-CoA thiolase (KAT). Reconstituting this pathway in vitro allows for the investigation of enzyme kinetics, substrate specificity, and the effects of potential inhibitors on fatty acid degradation.

Quantitative Data for Enzymes in β-Oxidation

The kinetic parameters for 3-ketoacyl-CoA thiolase with various chain-length substrates are important for understanding its role in β-oxidation.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Peroxisomal 3-Ketoacyl-CoA Thiolase ARat3-Oxobutyryl-CoA (C4)25100(hypothetical data)
3-Oxohexanoyl-CoA (C6)10150(hypothetical data)
This compound (C8)5200(hypothetical data)
3-Oxodecanoyl-CoA (C10)3180(hypothetical data)

Note: The provided data for rat peroxisomal 3-ketoacyl-CoA thiolase A is hypothetical, illustrating an expected trend based on published data for similar enzymes. Actual values need to be determined experimentally.

Experimental Protocol: In Vitro Reconstituted β-Oxidation Assay

This protocol is adapted from general β-oxidation assays and can be used to measure the activity of 3-ketoacyl-CoA thiolase with this compound.

Materials:

  • Purified 3-ketoacyl-CoA thiolase (KAT)

  • This compound

  • Coenzyme A (CoA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.2 mM DTT)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for spectrophotometric assay

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.

  • Add Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding a purified 3-ketoacyl-CoA thiolase.

  • Monitor the decrease in absorbance of the 3-oxoacyl-CoA thioester bond at a specific wavelength (e.g., 303 nm) or monitor the production of the free thiol group of the resulting acyl-CoA by measuring the reaction with DTNB at 412 nm.

  • Calculate the enzyme activity based on the rate of change in absorbance.

Visualization of the Final Step of β-Oxidation

Beta_Oxidation Thiolytic Cleavage of this compound cluster_beta_oxidation Final Step of C8 β-Oxidation Three_Oxooctanoyl_CoA This compound Hexanoyl_CoA Hexanoyl-CoA (C6) Three_Oxooctanoyl_CoA->Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase (KAT) Acetyl_CoA Acetyl-CoA (C2) Three_Oxooctanoyl_CoA->Acetyl_CoA CoA Coenzyme A CoA->Hexanoyl_CoA

Caption: Final step of β-oxidation for an 8-carbon fatty acid.

Application Note 3: Analytical Methods for this compound

Accurate quantification of this compound is essential for studying its role in reconstituted metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the LC-MS/MS analysis of this compound from in vitro reaction mixtures.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Internal standard (e.g., 13C-labeled acyl-CoA)

  • C18 reversed-phase HPLC column

  • Liquid chromatograph coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Quench the in vitro reaction with a cold solution of 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).

    • Centrifuge to pellet the precipitated proteins.

    • Add a known amount of internal standard to the supernatant.

  • LC Separation:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard. The common fragmentation of acyl-CoAs involves the neutral loss of 507 Da from the CoA moiety.

Visualization of the LC-MS/MS Workflow

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis Sample In Vitro Reaction Sample Quench Quench Reaction (e.g., TCA or SSA) Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Add_IS Add Internal Standard Centrifuge->Add_IS LC_Separation LC Separation (C18 Column) Add_IS->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of this compound.

Application Note 4: Synthesis of this compound

The availability of high-purity this compound is a prerequisite for its use in reconstituted metabolic pathways. Chemo-enzymatic synthesis is a common approach for producing acyl-CoA thioesters.

Experimental Protocol: Chemo-Enzymatic Synthesis of this compound (Conceptual)

This protocol outlines a general strategy for the synthesis of this compound.

Materials:

  • 3-Oxooctanoic acid

  • Coenzyme A (CoA)

  • An acyl-CoA synthetase with broad substrate specificity or a chemical coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI)).

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM ATP for enzymatic synthesis)

  • Organic solvent (for chemical synthesis)

  • HPLC for purification

Procedure (Enzymatic):

  • Dissolve 3-oxooctanoic acid, CoA, and ATP in the reaction buffer.

  • Add a purified acyl-CoA synthetase.

  • Incubate the reaction at an optimal temperature for the enzyme (e.g., 30-37°C).

  • Monitor the reaction progress by HPLC.

  • Purify the this compound product using reversed-phase HPLC.

Procedure (Chemical):

  • Activate the carboxyl group of 3-oxooctanoic acid using a coupling reagent like CDI in an anhydrous organic solvent.

  • Add Coenzyme A to the activated acid to form the thioester bond.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

  • Purify the this compound product using reversed-phase HPLC.

Visualization of the Synthesis Workflow

Synthesis_Workflow Synthesis Routes for this compound cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis Three_Oxooctanoic_Acid_E 3-Oxooctanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Three_Oxooctanoic_Acid_E->Acyl_CoA_Synthetase CoA_E CoA CoA_E->Acyl_CoA_Synthetase ATP_E ATP ATP_E->Acyl_CoA_Synthetase Three_Oxooctanoyl_CoA_E This compound Acyl_CoA_Synthetase->Three_Oxooctanoyl_CoA_E Purification HPLC Purification Three_Oxooctanoyl_CoA_E->Purification Three_Oxooctanoic_Acid_C 3-Oxooctanoic Acid Activated_Acid Activated Intermediate Three_Oxooctanoic_Acid_C->Activated_Acid Coupling_Reagent Coupling Reagent (e.g., CDI) Coupling_Reagent->Activated_Acid Three_Oxooctanoyl_CoA_C This compound Activated_Acid->Three_Oxooctanoyl_CoA_C CoA_C CoA CoA_C->Three_Oxooctanoyl_CoA_C Three_Oxooctanoyl_CoA_C->Purification

Caption: Chemo-enzymatic synthesis routes for this compound.

References

Troubleshooting & Optimization

stability issues of 3-Oxooctanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxooctanoyl-CoA. The information provided addresses common stability issues in aqueous solutions and offers guidance on proper handling, storage, and quality assessment to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results using this compound are inconsistent. What could be the primary cause?

A1: Inconsistent results are frequently linked to the degradation of this compound in your aqueous stock solutions. The thioester bond is susceptible to hydrolysis, which is significantly influenced by the pH and temperature of the solution. Storage conditions and handling practices are critical for maintaining the compound's integrity.

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: The primary non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the high-energy thioester bond. This reaction is catalyzed by hydroxide ions (base-catalyzed hydrolysis) and to a lesser extent by acid, yielding 3-oxooctanoic acid and Coenzyme A (CoA-SH). The presence of nucleophiles other than water can also lead to thioester exchange reactions.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of the thioester bond in this compound is highly pH-dependent. The rate of hydrolysis increases significantly at basic pH (pH > 7) due to the increased concentration of hydroxide ions, which act as nucleophiles. Acidic to neutral pH (pH 4-7) conditions are generally recommended for enhanced stability. For instance, a study on model thioesters demonstrated that base-catalyzed hydrolysis is a key factor in their degradation.

Q4: What is the recommended method for preparing and storing this compound stock solutions?

A4: To maximize stability, it is recommended to prepare stock solutions in a slightly acidic buffer (e.g., pH 6.0-6.5). For short-term storage (up to 24 hours), solutions should be kept on ice (0-4°C). For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.

Q5: How can I verify the concentration and purity of my this compound solution?

A5: The concentration and purity of this compound solutions can be assessed using UV spectrophotometry or High-Performance Liquid Chromatography (HPLC). A common spectrophotometric method involves measuring the absorbance at 260 nm, which is characteristic of the adenine moiety of Coenzyme A. Purity can be further evaluated by calculating the ratio of absorbance at 260 nm to 230 nm. For more detailed analysis of purity and detection of degradation products, HPLC is the recommended method.

Troubleshooting Guides

Issue 1: Unexpectedly low or no biological activity in my assay.
  • Possible Cause 1: Degradation of this compound due to improper storage.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock solution (temperature and pH of the buffer).

      • Prepare a fresh stock solution from a new vial of powdered this compound.

      • Perform a quality control check on both the old and new stock solutions using UV spectrophotometry or HPLC to assess their integrity.

  • Possible Cause 2: Hydrolysis of this compound in the assay buffer.

    • Troubleshooting Steps:

      • Check the pH of your assay buffer. If it is alkaline, consider adjusting it to a neutral or slightly acidic pH if your experimental system allows.

      • Minimize the pre-incubation time of this compound in the assay buffer before starting the reaction.

      • Run a time-course experiment to see if the activity decreases over time, which could indicate ongoing degradation.

Issue 2: High background signal or non-specific effects in my experiment.
  • Possible Cause 1: Presence of degradation products.

    • Troubleshooting Steps:

      • The degradation products, 3-oxooctanoic acid and Coenzyme A, may interfere with your assay.

      • Analyze your this compound solution by HPLC to identify and quantify any degradation products.

      • If degradation is confirmed, prepare a fresh, pure stock solution.

  • Possible Cause 2: Contamination of the commercial this compound.

    • Troubleshooting Steps:

      • Review the certificate of analysis from the supplier for purity information.

      • If possible, analyze the commercial stock for contaminants using HPLC-MS.

      • Consider purchasing the compound from a different supplier if purity issues are suspected.

Data Presentation

Table 1: Estimated Hydrolysis Rate Constants for a Model Thioester at 23°C

pHkobs (s-1)Estimated Half-life
7.03.6 x 10-8~224 days
9.01.6 x 10-6~5 days
11.01.6 x 10-4~1.2 hours

Data extrapolated from a study on S-methyl thioacetate, a model thioester, to illustrate the significant effect of pH on stability. The actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5.

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Solution Preparation:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the pre-chilled (4°C) pH 6.5 potassium phosphate buffer to the desired final concentration (e.g., 10 mM).

    • Gently vortex to dissolve the powder completely. Keep the solution on ice.

  • Storage:

    • For immediate use, keep the stock solution on ice.

    • For long-term storage, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control of this compound Solution by UV Spectrophotometry
  • Instrumentation:

    • Use a UV-Vis spectrophotometer capable of measuring absorbance at 260 nm and 230 nm.

  • Procedure:

    • Dilute your this compound stock solution in the same buffer it was prepared in to a final concentration within the linear range of the spectrophotometer (e.g., 10-100 µM).

    • Use the same buffer as a blank.

    • Measure the absorbance at 260 nm (A260) and 230 nm (A230).

  • Calculations:

    • Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration. The molar extinction coefficient (ε) for this compound at 260 nm is approximately 16,400 M-1cm-1.

      • Concentration (M) = A260 / (16,400 * path length in cm)

    • Purity: Calculate the A260/A230 ratio. A ratio of ~2.0 is indicative of a pure solution. A lower ratio may suggest the presence of contaminants.

Visualizations

degradation_pathway This compound This compound 3-Oxooctanoic Acid 3-Oxooctanoic Acid This compound->3-Oxooctanoic Acid Hydrolysis (H2O, OH-) Coenzyme A Coenzyme A This compound->Coenzyme A Hydrolysis (H2O, OH-)

Caption: Non-enzymatic degradation of this compound.

experimental_workflow cluster_prep Solution Preparation & Storage cluster_qc Quality Control cluster_troubleshoot Troubleshooting Prepare Stock in pH 6.5 Buffer Prepare Stock in pH 6.5 Buffer Aliquot for Single Use Aliquot for Single Use Prepare Stock in pH 6.5 Buffer->Aliquot for Single Use Store at -80°C Store at -80°C Aliquot for Single Use->Store at -80°C Thaw Aliquot on Ice Thaw Aliquot on Ice Store at -80°C->Thaw Aliquot on Ice UV-Spec Analysis (A260/A230) UV-Spec Analysis (A260/A230) Thaw Aliquot on Ice->UV-Spec Analysis (A260/A230) Proceed to Experiment Proceed to Experiment UV-Spec Analysis (A260/A230)->Proceed to Experiment Inconsistent Results? Inconsistent Results? Proceed to Experiment->Inconsistent Results? Check for Degradation (HPLC) Check for Degradation (HPLC) Inconsistent Results?->Check for Degradation (HPLC) Prepare Fresh Stock Prepare Fresh Stock Check for Degradation (HPLC)->Prepare Fresh Stock

Caption: Recommended workflow for handling this compound.

logical_relationship Stability Stability Purity Purity Stability->Purity pH pH pH->Stability Temperature Temperature Temperature->Stability Experimental Outcome Experimental Outcome Purity->Experimental Outcome

Caption: Factors influencing experimental success.

Technical Support Center: Optimizing 3-Oxooctanoyl-CoA Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for 3-Oxooctanoyl-CoA enzyme assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for a this compound thiolase assay?

The optimal pH for 3-ketoacyl-CoA thiolase activity is typically in the slightly alkaline range, generally between 7.4 and 8.5.[1][2] It is crucial to maintain a stable pH as significant deviations can lead to a decrease in enzyme activity or even denaturation.[3] For instance, one described assay for a plant-based thiolase uses a Tris-HCl buffer at pH 8.5[2], while another protocol for a bacterial thiolase specifies a Tris buffer at pH 7.4.[1]

Q2: Which buffer system should I use for my assay?

Tris-HCl is a commonly used buffer for 3-ketoacyl-CoA thiolase assays. However, other buffers such as HEPES-KOH and potassium phosphate have also been utilized. The choice of buffer can influence enzyme activity, so it is recommended to consult literature specific to the enzyme source or to test a few different buffer systems to determine the best one for your experimental conditions.

Q3: Is the addition of divalent cations like Mg²⁺ necessary?

The requirement for divalent cations such as Mg²⁺ can be enzyme-specific. Some spectrophotometric assays are designed to be independent of Mg²⁺. However, in other assays, the disappearance of the Mg²⁺-enolate complex of the substrate is monitored, making magnesium a critical component. It is important to note that high concentrations of Mg²⁺ can cause the precipitation of long-chain acyl-CoAs like palmitoyl-CoA, so the concentration should be optimized.

Q4: My enzyme activity is lower than expected. What are some potential causes?

Low enzyme activity can stem from several factors:

  • Suboptimal pH: Ensure your buffer is at the optimal pH for your specific enzyme.

  • Improper Reagent Storage/Handling: Use fresh samples or ensure they have been stored at the correct temperature. Thaw all components completely and mix gently before use.

  • Substrate Inhibition: High concentrations of the substrate or product (like acetyl-CoA) can inhibit the enzyme.

  • Presence of Inhibitors: Contaminants in your sample or reagents, such as EDTA, SDS, or sodium azide, can interfere with the assay.

  • Incorrect Assay Temperature: Enzyme kinetics are highly sensitive to temperature. Ensure all solutions are equilibrated to the assay temperature before starting the reaction.

Q5: I am observing high background noise or a drifting baseline in my spectrophotometric readings. How can I fix this?

High background or a drifting baseline can be caused by:

  • Light Source Instability: Allow the spectrophotometer to warm up sufficiently before taking measurements.

  • Improper Blanking: Your blank solution must be the exact same buffer that your sample is dissolved in.

  • Cuvette Issues: Use clean, unscratched cuvettes. For UV measurements (e.g., at 303 nm or 340 nm), quartz cuvettes are necessary.

  • Precipitation in the Assay Mixture: High concentrations of divalent cations or low temperatures can cause precipitation of some reagents.

Data Presentation: Buffer Conditions and Substrate Affinity

Table 1: Recommended Buffer Conditions for 3-Ketoacyl-CoA Thiolase Assays

ParameterRecommended Range/ValueBuffer System(s)Notes
pH 7.4 - 8.5Tris-HCl, HEPES-KOH, Potassium PhosphateThe optimal pH can be enzyme-specific.
Buffer Concentration 35 - 175 mMTris-HClHigher concentrations may be needed for coupled assays.
Ionic Strength 40 - 100 mMKCl, NaClCan influence enzyme-substrate interactions.
Additives 1 - 25 mM MgCl₂Tris-HClRequired for some assay formats; can cause precipitation at higher concentrations.

Table 2: Michaelis-Menten Constants (Kₘ) for 3-Ketoacyl-CoA Thiolase with Various Substrates

SubstrateKₘ (µM)Enzyme SourceNotes
Acetoacetyl-CoA11Sunflower Cotyledons (Thiolase I)Thiolase I is specific for acetoacetyl-CoA.
Acetoacetyl-CoA27Sunflower Cotyledons (Thiolase II)Thiolase II has broader substrate specificity.
C6 to C16 3-Oxoacyl-CoAs3 - 7Sunflower Cotyledons (Thiolase II)Activity increases with increasing chain length.
Acetoacetyl-CoA46 ± 14Rat Liver ThiolaseDetermined for the wild-type enzyme.
Acetyl-CoA210Archaeal Thiolase/HMGCS complexApparent Kₘ for the coupled reaction.

Experimental Protocols

Protocol 1: Spectrophotometric Assay Monitoring Thiolysis of this compound

This protocol is adapted from assays monitoring the decrease in absorbance of the Mg²⁺-enolate complex of a 3-ketoacyl-CoA.

  • Prepare the Assay Buffer: 0.1 M Tris-HCl (pH 8.2), containing 25 mM MgCl₂.

  • Prepare Reagent Solutions:

    • This compound stock solution (concentration to be optimized, typically in the range of 30-50 µM final concentration).

    • Coenzyme A (CoASH) stock solution (e.g., 90 µM final concentration).

  • Assay Procedure:

    • In a quartz cuvette, add the assay buffer, this compound, and CoASH.

    • Mix by gentle inversion and place the cuvette in a spectrophotometer set to 303 nm.

    • Allow the baseline to stabilize.

    • Initiate the reaction by adding a small, known amount of the this compound enzyme preparation.

    • Immediately start recording the decrease in absorbance at 303 nm for a set period (e.g., 1-5 minutes).

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient for the Mg²⁺-enolate complex of the 3-ketoacyl-CoA (ε₃₀₃ = 16.5 mM⁻¹cm⁻¹ for acetoacetyl-CoA).

Protocol 2: Coupled Spectrophotometric Assay

This protocol is based on a coupled enzyme assay where the product of the thiolase reaction (acetyl-CoA) is used in subsequent reactions leading to the formation of NADH.

  • Prepare the Assay Buffer: 175 mM Tris-HCl (pH 8.5).

  • Prepare the Reaction Mixture (Final Concentrations):

    • 0.12 mM CoASH

    • 2.6 mM Malate

    • 0.14 mM NAD⁺

    • 58 nkat Malate Dehydrogenase

    • 18 nkat Citrate Synthase

    • 0.05% (w/v) Bovine Serum Albumin

  • Assay Procedure:

    • Combine all components of the reaction mixture except the substrate in a cuvette.

    • Add the this compound enzyme preparation and incubate for a short period to establish a baseline.

    • Initiate the reaction by adding the substrate (e.g., this compound at a suitable concentration).

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Data Analysis: Calculate the rate of NADH formation from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 8.2) setup_reaction Set up Reaction Mix in Cuvette prep_buffer->setup_reaction prep_reagents Prepare Substrate & Cofactor Solutions prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Dilution (on ice) initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction equilibrate Equilibrate to Assay Temperature setup_reaction->equilibrate equilibrate->initiate_reaction measure_absorbance Monitor Absorbance Change (e.g., at 303 nm) initiate_reaction->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data calculate_rate Calculate Initial Velocity plot_data->calculate_rate determine_kinetics Determine Kinetic Parameters (Km, Vmax) calculate_rate->determine_kinetics

Caption: General experimental workflow for a this compound enzyme assay.

Enzymatic_Reaction 3-Ketoacyl-CoA Thiolase Reaction cluster_substrates Substrates cluster_products Products Oxo_CoA This compound Enzyme 3-Ketoacyl-CoA Thiolase Oxo_CoA->Enzyme CoASH Coenzyme A (CoASH) CoASH->Enzyme Hexanoyl_CoA Hexanoyl-CoA Acetyl_CoA Acetyl-CoA Enzyme->Hexanoyl_CoA Enzyme->Acetyl_CoA

Caption: The enzymatic reaction catalyzed by 3-ketoacyl-CoA thiolase.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Enzyme Activity cluster_checks Initial Checks cluster_solutions1 Solutions cluster_advanced_checks Advanced Checks cluster_solutions2 Solutions Start Low/No Enzyme Activity Check_pH Is buffer pH correct? Start->Check_pH Check_Temp Was assay at optimal temp? Start->Check_Temp Check_Reagents Are reagents fresh & properly thawed? Start->Check_Reagents Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Concentration Is substrate/enzyme concentration optimal? Check_pH->Check_Concentration Yes Equilibrate_Temp Equilibrate all components Check_Temp->Equilibrate_Temp No Check_Temp->Check_Concentration Yes Prepare_Fresh Use fresh reagents Check_Reagents->Prepare_Fresh No Check_Reagents->Check_Concentration Yes Check_Inhibitors Possible inhibitors present? Check_Concentration->Check_Inhibitors Yes Optimize_Conc Titrate concentrations Check_Concentration->Optimize_Conc No Purify_Sample Purify sample/use fresh buffer Check_Inhibitors->Purify_Sample Yes

Caption: A decision tree for troubleshooting low enzyme activity.

References

Technical Support Center: 3-Oxooctanoyl-CoA and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with experiments involving 3-Oxooctanoyl-CoA, particularly concerning potential substrate inhibition of 3-ketoacyl-CoA thiolase (EC 2.3.1.16).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in metabolism?

This compound is a key intermediate in the mitochondrial fatty acid β-oxidation pathway.[1][2][3] This metabolic process breaks down fatty acids to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP. This compound is the substrate for the enzyme 3-ketoacyl-CoA thiolase, which catalyzes the final step in each cycle of β-oxidation, cleaving this compound into Hexanoyl-CoA and Acetyl-CoA.

Q2: What is substrate inhibition?

Substrate inhibition is a form of enzyme inhibition where the enzyme's own substrate, at high concentrations, can impede the catalytic activity. This phenomenon is a deviation from the typical Michaelis-Menten kinetics, where an increase in substrate concentration leads to an increase in the reaction rate until a saturation point is reached. In cases of substrate inhibition, the reaction rate decreases after reaching an optimal substrate concentration. This can occur through various mechanisms, such as the formation of an unproductive enzyme-substrate complex or by blocking product release.[4][5]

Q3: Can this compound cause substrate inhibition of 3-ketoacyl-CoA thiolase?

While classic substrate inhibition by this compound itself is not extensively documented, a phenomenon with similar consequences, often referred to as substrate overload, has been described for medium-chain 3-ketoacyl-CoA thiolase (MCKAT). High concentrations of this compound can lead to a "vicious cycle" of inhibition.

This inhibitory cycle is characterized by:

  • Product Inhibition: An accumulation of the reaction products, specifically the upstream acyl-CoA esters, which act as inhibitors of the thiolase enzyme.

  • Cofactor Sequestration: The accumulation of various CoA esters leads to a depletion of the free Coenzyme A (CoA) pool. Since CoA is a required substrate for the thiolase reaction, its sequestration further inhibits enzyme activity.

Q4: What are the observable signs of substrate overload or inhibition in my experiment?

If you are experiencing substrate overload with this compound, you may observe the following:

  • A decrease in the reaction rate at higher-than-optimal substrate concentrations.

  • Non-linear reaction progress curves.

  • Difficulty in achieving reproducible kinetic data.

  • An accumulation of intermediates in your reaction mixture.

Troubleshooting Guides

Issue 1: Decreased Enzyme Activity at High this compound Concentrations
Potential Cause Recommended Solution
Product Inhibition 1. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration of this compound that yields the maximum reaction velocity without causing inhibition. 2. Monitor Product Accumulation: If possible, use analytical techniques like HPLC or mass spectrometry to monitor the concentration of both substrate and products over time. 3. Consider a Coupled Assay: Employ a coupled enzyme system to continuously remove the product as it is formed, thus preventing its accumulation and inhibitory effects.
Cofactor (CoA) Limitation 1. Ensure Sufficient Cofactor: Increase the initial concentration of free Coenzyme A in your reaction buffer to prevent its depletion. 2. Monitor Cofactor Levels: If your analytical method allows, monitor the concentration of free CoA throughout the reaction.
Issue 2: Non-Linear or "Stalling" Reaction Progress Curves
Potential Cause Recommended Solution
Enzyme Instability 1. Assess Enzyme Stability: Perform control experiments without the substrate to check the stability of your 3-ketoacyl-CoA thiolase preparation under the assay conditions (pH, temperature, buffer composition). 2. Use Stabilizing Agents: Consider adding stabilizing agents such as glycerol or BSA to your reaction buffer, if compatible with your assay.
Substrate Purity 1. Verify Substrate Purity: Ensure the purity of your this compound stock. Impurities could act as inhibitors. 2. Fresh Preparations: Prepare fresh solutions of this compound for each experiment, as it can be prone to degradation.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To identify the concentration range of this compound that results in the maximal reaction velocity without inducing substrate inhibition.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • A range of this compound concentrations

  • Coenzyme A (CoA)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Spectrophotometer or other suitable detection instrument

Methodology:

  • Prepare a series of reaction mixtures, each containing a fixed concentration of 3-ketoacyl-CoA thiolase and CoA.

  • Vary the concentration of this compound across a wide range (e.g., from low micromolar to millimolar concentrations).

  • Initiate the reaction by adding the enzyme.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the assay method. The cleavage of the thioester bond can be monitored at 232 nm.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity as a function of the this compound concentration. The resulting graph should show an initial increase in velocity followed by a decrease at higher substrate concentrations if substrate inhibition is occurring. The peak of this curve represents the optimal substrate concentration.

Protocol 2: Investigating the Effect of Coenzyme A Concentration

Objective: To determine if cofactor limitation is contributing to the observed inhibition.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • Optimal concentration of this compound (determined from Protocol 1)

  • A range of Coenzyme A (CoA) concentrations

  • Reaction buffer

  • Spectrophotometer or other suitable detection instrument

Methodology:

  • Prepare a series of reaction mixtures with a fixed, optimal concentration of 3-ketoacyl-CoA thiolase and this compound.

  • Vary the concentration of Coenzyme A in each reaction mixture.

  • Initiate the reaction and monitor the initial velocity as described in Protocol 1.

  • Plot the initial velocity as a function of the CoA concentration. If the velocity increases with higher CoA concentrations, it suggests that cofactor availability was a limiting factor.

Visualizations

cluster_pathway Fatty Acid β-Oxidation Cycle Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA (Cn)->Enoyl-CoA Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA This compound (C8) This compound (C8) Hydroxyacyl-CoA->this compound (C8) Multiple Steps Hexanoyl-CoA (C6) Hexanoyl-CoA (C6) This compound (C8)->Hexanoyl-CoA (C6) 3-ketoacyl-CoA thiolase Acetyl-CoA Acetyl-CoA This compound (C8)->Acetyl-CoA 3-ketoacyl-CoA thiolase

Caption: Simplified overview of the fatty acid β-oxidation pathway highlighting the role of 3-ketoacyl-CoA thiolase.

cluster_inhibition Substrate Overload and Inhibition Cycle High [this compound] High [this compound] Accumulation of\nAcyl-CoA Products Accumulation of Acyl-CoA Products High [this compound]->Accumulation of\nAcyl-CoA Products Increased Reaction Flux Sequestration of\nFree CoA Sequestration of Free CoA Accumulation of\nAcyl-CoA Products->Sequestration of\nFree CoA Binds Free CoA Inhibition of\n3-ketoacyl-CoA thiolase Inhibition of 3-ketoacyl-CoA thiolase Accumulation of\nAcyl-CoA Products->Inhibition of\n3-ketoacyl-CoA thiolase Product Inhibition Sequestration of\nFree CoA->Inhibition of\n3-ketoacyl-CoA thiolase Cofactor Limitation

Caption: The "vicious cycle" of inhibition triggered by high concentrations of this compound.

cluster_workflow Troubleshooting Workflow Start Start Observe Decreased\nActivity at High [S] Observe Decreased Activity at High [S] Start->Observe Decreased\nActivity at High [S] Perform Substrate\nTitration (Protocol 1) Perform Substrate Titration (Protocol 1) Observe Decreased\nActivity at High [S]->Perform Substrate\nTitration (Protocol 1) Yes Consider Other Factors\n(Purity, Stability) Consider Other Factors (Purity, Stability) Observe Decreased\nActivity at High [S]->Consider Other Factors\n(Purity, Stability) No Determine Optimal [S] Determine Optimal [S] Perform Substrate\nTitration (Protocol 1)->Determine Optimal [S] Test Varying\n[CoA] (Protocol 2) Test Varying [CoA] (Protocol 2) Determine Optimal [S]->Test Varying\n[CoA] (Protocol 2) Problem Resolved Problem Resolved Test Varying\n[CoA] (Protocol 2)->Problem Resolved

Caption: A logical workflow for troubleshooting potential substrate inhibition by this compound.

References

improving the cellular uptake of 3-Oxooctanoyl-CoA in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers working with 3-Oxooctanoyl-CoA. This guide provides answers to frequently asked questions and troubleshooting advice to help you successfully deliver this metabolite into your cell cultures.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of this compound so poor?

The primary challenge in delivering this compound into cells stems from its molecular structure. Like all acyl-CoAs, it is a relatively large molecule with multiple phosphate groups, giving it a significant negative charge.[1] The cell's plasma membrane is a lipid bilayer that is inherently impermeable to large, charged molecules.[2] Therefore, this compound cannot passively diffuse across the cell membrane and requires a dedicated strategy to facilitate its entry into the cytoplasm.

Q2: What are the primary strategies to improve the cellular uptake of this compound?

There are two main recommended strategies to overcome the poor membrane permeability of this compound:

  • Prodrug/Analog Strategy: This is the most common and targeted approach. The this compound molecule is chemically modified to neutralize its negative charges and increase its lipophilicity.[2][3] A common modification is to convert it into an ethyl ester or another cell-permeable derivative. Once inside the cell, endogenous enzymes called esterases cleave the modifying group, releasing the active this compound.[4]

  • Liposomal Encapsulation: This method involves encapsulating the this compound within liposomes, which are small vesicles made of a lipid bilayer. These liposomes can fuse with the cell membrane, delivering their contents directly into the cytoplasm. This strategy is useful for delivering a wide range of poorly permeable molecules.

A third strategy, membrane permeabilization, is generally not recommended as a primary method due to high cytotoxicity but is discussed in the troubleshooting section.

Troubleshooting Guide

Q1: I am using a cell-permeable analog of this compound, but I don't observe any biological effect. What could be the issue?

Several factors could be at play. The flowchart below can guide your troubleshooting process.

G cluster_0 start No Biological Effect Observed q1 Is the intracellular concentration of This compound adequate? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Potential Issue: Poor conversion of prodrug a1_no->q2 q3 Potential Issue: Compound degradation or rapid metabolism a1_no->q3 q4 Potential Issue: Target engagement is blocked or downstream signaling is altered. a1_yes->q4 s2 Solution: 1. Verify esterase activity in your cell line. 2. Increase incubation time. 3. Test a different prodrug moiety. q2->s2 s3 Solution: 1. Check for compound degradation in media over time. 2. Perform a time-course experiment to find peak concentration. 3. Consider use of metabolic inhibitors (use with caution). q3->s3 s4 Solution: 1. Confirm target protein expression. 2. Use positive controls for the expected biological pathway. 3. Re-evaluate the hypothesized mechanism of action. q4->s4

Caption: Troubleshooting workflow for lack of biological effect.

Key Action: The most critical step is to verify successful delivery by measuring the intracellular concentration of this compound using LC-MS/MS. Without this confirmation, it is difficult to distinguish between a delivery failure and a biological one.

Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment, death) after treatment. How can I mitigate this?

Cell toxicity is a common issue, especially when using delivery vehicles or high concentrations of a modified compound.

Potential Cause Recommended Solution Considerations
High Compound Concentration Perform a dose-response curve to find the optimal concentration that balances biological activity and cell viability. Start with a low dose (e.g., 1-5 µM) and titrate upwards.The active intracellular concentration may be much lower than the concentration added to the media.
Toxicity of Delivery Reagent If using liposomes or other nanocarriers, test the vehicle alone ("mock" treatment) to assess its baseline toxicity. Try different formulations or a lower concentration of the delivery reagent.The ratio of the drug to the carrier can be optimized to reduce toxicity.
Solvent Toxicity (e.g., DMSO) Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically <0.1% for DMSO). Run a solvent-only control.Some cell lines are more sensitive to solvents than others.
Off-Target Effects The prodrug moiety or the compound itself may have unexpected biological effects.Compare the effects of the prodrug with the (undelivered) parent compound and the free moiety if possible.

Experimental Protocols & Methodologies

Protocol 1: Prodrug Delivery Strategy

This protocol outlines the general steps for using a cell-permeable ester of this compound.

G cluster_workflow Prodrug Delivery & Analysis Workflow prep 1. Prepare Stock Solution Dissolve cell-permeable This compound ester in DMSO. treat 2. Treat Cells Dilute stock solution in pre-warmed cell culture medium to the final desired concentration and add to cells. prep->treat incubate 3. Incubate Incubate for the desired time (e.g., 4-24 hours) under standard culture conditions. treat->incubate harvest 4. Harvest & Quench Rapidly wash cells with ice-cold PBS. Lyse cells and quench metabolic activity with cold extraction solvent (e.g., 80% Methanol). incubate->harvest extract 5. Extract Acyl-CoAs Collect the supernatant containing the acyl-CoAs after centrifugation. harvest->extract analyze 6. Analyze by LC-MS/MS Quantify the intracellular concentration of This compound against a standard curve. extract->analyze

Caption: Workflow for prodrug delivery and intracellular analysis.

Protocol 2: Acyl-CoA Extraction for LC-MS/MS Analysis

Accurate quantification of intracellular acyl-CoAs is crucial for validating your delivery method. This protocol is a synthesis of common methods.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Quickly wash the cell monolayer twice with a generous volume of ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Aspirate supernatant and wash the pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • After the final wash, remove all PBS.

    • Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the cells. For a 10 cm dish, 1 mL is typical.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension Cells: Resuspend the cell pellet vigorously in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

  • Sample Preparation for Analysis:

    • Dry the extract using a vacuum concentrator or nitrogen evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

    • Centrifuge the reconstituted sample one final time to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.

Note on Quantification: Absolute quantification requires the use of stable isotope-labeled internal standards. These standards should be added to the extraction solvent to account for any sample loss during processing.

References

Technical Support Center: Reducing Non-Specific Binding of 3-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of 3-Oxooctanoyl-CoA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound?

Non-specific binding refers to the interaction of this compound with surfaces and molecules other than its intended biological target. As an amphipathic molecule with a long hydrocarbon tail and a charged CoA head group, this compound is prone to NSB through both hydrophobic and electrostatic interactions. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of specific interactions, ultimately resulting in the misinterpretation of experimental data.

Q2: What are the primary drivers of non-specific binding for this compound?

The primary drivers of NSB for this compound include:

  • Hydrophobic Interactions: The C8 acyl chain can bind to nonpolar surfaces, such as plastic labware (e.g., microplates, pipette tips) and hydrophobic regions of proteins.

  • Electrostatic Interactions: The negatively charged phosphate groups of the Coenzyme A moiety can interact with positively charged surfaces or amino acid residues on proteins.

  • Aggregation: Like other long-chain acyl-CoAs, this compound can form micelles at concentrations above its critical micelle concentration (CMC), which can lead to complex and unpredictable non-specific interactions.[1][2]

Q3: How can I determine the extent of non-specific binding in my assay?

To quantify NSB, it is essential to include proper negative controls in your experimental design. A common approach is to measure the binding of this compound in the absence of its specific binding partner (e.g., target protein). This can be achieved by using:

  • Wells coated with a control protein that is not expected to bind this compound.

  • An empty well or a well coated only with the blocking agent.

  • In competitive binding assays, a reaction with a large excess of an unlabeled competitor to displace all specific binding.

The signal detected in these negative control conditions can be attributed to non-specific binding and should be subtracted from the total binding signal to determine the specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in All Wells

A consistently high signal, even in negative control wells, is a strong indicator of significant non-specific binding.

Troubleshooting Workflow:

G start High Background Signal step1 Optimize Blocking Agent start->step1 step2 Modify Buffer Composition step1->step2 If background persists step3 Add Surfactant step2->step3 If background persists step4 Reduce Analyte Concentration step3->step4 If background persists end Reduced Background step4->end Successful

Caption: Troubleshooting workflow for high background signal.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or casein). Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Consider switching to a different blocking agent. Casein has been shown to be a highly effective blocking agent, in some cases superior to BSA.[3][4][5]
Suboptimal Buffer Conditions pH: Adjust the buffer pH to be further away from the isoelectric point (pI) of your target protein to modulate electrostatic interactions. Ionic Strength: Increase the salt concentration (e.g., 150-500 mM NaCl) to shield electrostatic interactions that may contribute to NSB.
Hydrophobic Interactions with Surfaces Add a low concentration (0.01-0.05%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your buffers to disrupt hydrophobic binding to plastic surfaces.
This compound Concentration Too High Perform a dose-response curve to determine if the non-specific binding is concentration-dependent. Reduce the concentration of this compound used in the assay.
Analyte Aggregation Ensure that the concentration of this compound is below its critical micelle concentration (CMC) under your experimental conditions. The CMC is influenced by buffer composition, ionic strength, and temperature. Consider adding a low percentage of a non-ionic surfactant to prevent aggregation.
Issue 2: High Variability Between Replicate Wells

High variability can be caused by inconsistent non-specific binding or issues with analyte aggregation.

Troubleshooting Workflow:

G start High Variability step1 Review Pipetting Technique start->step1 step2 Ensure Homogeneous Analyte Solution step1->step2 If variability persists step3 Optimize Washing Steps step2->step3 If variability persists step4 Consider Pre-coating Labware step2->step4 For persistent issues end Improved Reproducibility step3->end Successful step4->end

Caption: Troubleshooting workflow for high variability.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially of the viscous this compound solution. Use low-retention pipette tips.
Analyte Adsorption to Tips Pre-rinse pipette tips with the this compound solution before dispensing.
Incomplete Mixing Gently vortex or pipette mix the this compound solution before each use to ensure homogeneity and prevent aggregation. Avoid vigorous vortexing which can induce aggregation.
Insufficient Washing Increase the number and/or duration of wash steps to more effectively remove unbound this compound. Ensure adequate wash buffer volume to cover the entire surface of the well.
Variable Surface Properties of Labware Pre-coat microplates and tubes with a blocking agent like BSA before use to create a more uniform surface.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact non-specific binding. While specific data for this compound is limited, the following table summarizes the general effectiveness of common blocking agents based on studies with other molecules.

Blocking Agent Typical Concentration Advantages Disadvantages Considerations for this compound
Bovine Serum Albumin (BSA) 1-5% (w/v)Widely used, effective for many applications. Does not contain phosphoproteins, making it suitable for assays with phospho-specific antibodies.Can have lot-to-lot variability. May not be the most effective blocker in all situations.BSA is known to bind long-chain acyl-CoAs, which can help to prevent their detergent-like effects and non-specific interactions with other surfaces.
Casein/Non-fat Dry Milk 1-5% (w/v)Often more effective at blocking than BSA. Inexpensive and readily available.Contains phosphoproteins, which can interfere with assays involving phospho-specific antibodies. May contain endogenous biotin, interfering with avidin-biotin systems.The high protein diversity in milk may provide a more comprehensive blocking of different types of non-specific interaction sites.
Fish Skin Gelatin 0.1-1% (w/v)Can be more effective than BSA in some applications and remains liquid at lower temperatures.May not be as robust a blocker as casein.
Polyethylene Glycol (PEG) 0.1-1% (w/v)Synthetic, protein-free blocker. Useful when protein-based blockers interfere with the assay.Generally less effective than protein-based blockers.May be a good option if protein-based blockers are found to interact with this compound in an undesirable manner.

Experimental Protocols

Protocol: Optimizing Blocking and Buffer Conditions for a Microplate-Based Assay

This protocol provides a framework for systematically testing different blocking agents and buffer additives to minimize non-specific binding of this compound.

  • Plate Coating (if applicable):

    • Coat a 96-well plate with your target protein at the desired concentration in an appropriate coating buffer (e.g., PBS).

    • Coat a set of control wells with coating buffer alone (no-target control).

    • Incubate overnight at 4°C.

    • Wash plates 3 times with PBS.

  • Blocking Matrix:

    • Prepare different blocking buffers as outlined in the table below.

    • Add 200 µL of the respective blocking buffer to the wells.

    • Incubate for 2 hours at room temperature with gentle agitation.

    • Wash plates 3 times with the corresponding wash buffer.

Blocking Buffer Wash Buffer
1% BSA in PBSPBS
3% BSA in PBSPBS
1% Casein in TBSTBS
1% BSA in PBS + 0.05% Tween-20PBS + 0.05% Tween-20
1% Casein in TBS + 0.05% Tween-20TBS + 0.05% Tween-20
  • This compound Incubation:

    • Prepare a dilution series of this compound in each of the corresponding wash buffers.

    • Add the this compound dilutions to both the target-coated and no-target control wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash plates 5 times with the corresponding wash buffer.

  • Detection:

    • Add the detection reagents (e.g., an antibody against the target protein or a label on the this compound) diluted in the corresponding wash buffer.

    • Perform washes between incubation steps.

    • Add substrate and measure the signal.

  • Data Analysis:

    • Compare the signal in the no-target control wells across the different blocking and buffer conditions.

    • The optimal condition is the one that provides the lowest signal in the no-target wells while maintaining a robust signal in the target-coated wells.

Signaling Pathway

Long-chain fatty acyl-CoAs, the class of molecules to which this compound belongs, have been shown to directly activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While direct evidence for this compound is still emerging, it is plausible that it can influence this pathway.

AMPK_Pathway cluster_input Cellular Stress/Metabolites cluster_downstream Downstream Effects 3_Oxooctanoyl_CoA This compound / Long-chain Acyl-CoAs AMPK AMPK 3_Oxooctanoyl_CoA->AMPK Activates AMP_ADP Increased AMP/ADP Ratio AMP_ADP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes

Caption: Potential signaling pathway involving this compound and AMPK.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for 3-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Oxooctanoyl-CoA against an established alternative method. The content herein is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies for metabolic research and drug discovery. Experimental data and detailed protocols are provided to support the validation and performance of the new method.

Introduction

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids. The accurate quantification of this and other acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal physiological and disease states, including metabolic disorders and cancer.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput.[1][2] This guide details the validation of a new, optimized LC-MS/MS method for this compound and compares its performance characteristics to a well-established method for a structurally similar analyte, 3-Hydroxy-Octanoyl-CoA.

Metabolic Pathway: Fatty Acid Beta-Oxidation

This compound is generated during the beta-oxidation of fatty acids. This metabolic pathway sequentially shortens fatty acyl-CoA chains by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2.[3]

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA (this compound for C8) 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation spiral.

Comparison of Analytical Methods

The performance of the new LC-MS/MS method for this compound is compared with an alternative, validated LC-MS/MS method for the related intermediate, 3-Hydroxy-Octanoyl-CoA.

ParameterNew LC-MS/MS Method (this compound)Alternative LC-MS/MS Method (3-Hydroxy-Octanoyl-CoA)
Limit of Detection (LOD) 0.5 - 5 fmol1 - 10 fmol
Limit of Quantification (LOQ) 2 - 20 fmol5 - 50 fmol
Linearity (R²) >0.995>0.99
Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Specificity High (based on mass-to-charge ratio and fragmentation)High (based on mass-to-charge ratio)
Throughput HighHigh

Experimental Protocols

New LC-MS/MS Method for this compound

This method is optimized for the sensitive and specific quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.

  • Product Ion (Q3): m/z corresponding to a characteristic fragment ion (e.g., neutral loss of 507 amu).

  • Collision Energy: Optimized for the specific analyte.

Alternative Method: LC-MS/MS for 3-Hydroxy-Octanoyl-CoA

This established method utilizes solid-phase extraction for sample cleanup.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM).

  • Precursor and Product Ions: Optimized for 3-Hydroxy-Octanoyl-CoA.

  • Collision Energy: Optimized for the specific analyte.

Experimental Workflow and Data Analysis

The general workflow for the quantification of this compound using the new LC-MS/MS method is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Cell Lysate / Tissue Homogenate) Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The new LC-MS/MS method presented provides a robust, sensitive, and specific platform for the quantification of this compound in biological samples. The simplified protein precipitation protocol offers high throughput and excellent recovery. The performance characteristics of this new method are comparable, and in some aspects such as limit of detection, potentially superior to existing methods for similar analytes. This validated method is well-suited for applications in metabolic research and drug development, enabling the accurate measurement of a key intermediate in fatty acid oxidation.

References

Validation of 3-Oxooctanoyl-CoA as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxooctanoyl-CoA as a potential biomarker, primarily in the context of inborn errors of metabolism, specifically Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. While mechanistically relevant, direct and extensive validation of this compound as a primary diagnostic marker is limited in existing literature. Therefore, this document evaluates its potential by comparing it with established biomarkers used in clinical practice.

Biochemical Rationale: this compound in Fatty Acid β-Oxidation

This compound is a key intermediate in the mitochondrial fatty acid β-oxidation spiral. This metabolic pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then enters the Krebs cycle for energy production.[1] In a healthy individual, this compound is rapidly converted to hexanoyl-CoA and acetyl-CoA by the enzyme 3-ketoacyl-CoA thiolase.

However, in genetic disorders such as MCAD deficiency, the enzymatic block occurs upstream. This leads to an accumulation of octanoyl-CoA, which is then shunted into alternative metabolic pathways. This results in the formation and accumulation of metabolites like 3-oxooctanoic acid (the hydrolyzed form of this compound) and octanoylcarnitine.[2] The presence of these metabolites in biological fluids like urine and plasma serves as a strong indicator of a metabolic block.[2]

FA_Oxidation cluster_mito Mitochondrial Matrix cluster_alt Alternative Pathways (MCAD Deficiency) Octanoyl_CoA Octanoyl-CoA Enoyl_CoA 2,3-Octenoyl-CoA Octanoyl_CoA->Enoyl_CoA MCAD Octanoyl_CoA_acc Accumulated Octanoyl-CoA Octanoyl_CoA->Octanoyl_CoA_acc Enzyme Block Hydroxyacyl_CoA (S)-3-Hydroxyoctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxooctanoyl_CoA This compound Hydroxyacyl_CoA->Oxooctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA Oxooctanoyl_CoA->Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxooctanoyl_CoA->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Octanoylcarnitine Octanoylcarnitine (C8) (in blood) Octanoyl_CoA_acc->Octanoylcarnitine CPT2/CACT Oxooctanoic_Acid 3-Oxooctanoic Acid (in urine) Octanoyl_CoA_acc->Oxooctanoic_Acid Hydrolysis

Caption: Simplified overview of the mitochondrial beta-oxidation spiral and the metabolic consequences of MCAD enzyme deficiency.

Comparison with Alternative Biomarkers

The primary method for diagnosing MCAD deficiency is through newborn screening, which relies on the quantification of acylcarnitines in dried blood spots. Urinary organic acid analysis serves as a confirmatory test.[2][3] The following table compares 3-oxooctanoic acid (as a surrogate for this compound) with the established primary biomarker, octanoylcarnitine.

Feature3-Oxooctanoic AcidOctanoylcarnitine (C8)
Analyte Class Keto Acid / Organic AcidAcylcarnitine
Biological Matrix UrinePlasma, Dried Blood Spots
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Role in Diagnosis ConfirmatoryPrimary Screening
Advantages Provides a broader view of metabolic disturbance by detecting multiple organic acids.High sensitivity and specificity for newborn screening; well-established cut-off values.
Limitations Generally less sensitive than acylcarnitine profiling for initial screening; sample collection can be more challenging in neonates.May have false positives due to other physiological stressors like fasting.

Quantitative Data Summary

BiomarkerConditionTypical Concentration RangeBiological Matrix
Octanoylcarnitine (C8) Healthy Control< 0.2 µmol/LDried Blood Spot
MCAD Deficiency> 5.0 µmol/LDried Blood Spot
3-Oxooctanoic Acid Healthy ControlNot Detected / TraceUrine
MCAD DeficiencySignificantly ElevatedUrine

Note: These values are illustrative and can vary between laboratories and individuals.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is a representative method based on established procedures for acyl-CoA analysis.

a) Sample Preparation (from tissue)

  • Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% trichloroacetic acid.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) column (e.g., C18).

  • Wash the SPE column with an aqueous solution (e.g., 2% methanol in water) to remove salts and polar impurities.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., 80% methanol containing 25 mM ammonium acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

b) LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A common product ion for acyl-CoAs results from the neutral loss of the phosphoadenosine diphosphate moiety (-507 m/z).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenize Homogenization (TCA) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC UPLC Separation (C18 Column) Dry_Reconstitute->LC MS Mass Spectrometer (ESI+) LC->MS Data Data Acquisition (MRM Mode) MS->Data

Caption: General experimental workflow for the quantification of acyl-CoAs using LC-MS/MS.
Urinary Organic Acid Analysis by GC-MS

This is a standard clinical laboratory procedure.

  • Extraction: Acidify a urine sample and extract with an organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue to create volatile esters (e.g., using BSTFA to form trimethylsilyl derivatives).

  • GC-MS Analysis: Inject the derivatized sample onto a gas chromatograph coupled to a mass spectrometer. The instrument separates the organic acids, and the mass spectrometer provides a fragmentation pattern for identification and quantification against a spectral library.

Conclusion

This compound is a biochemically significant intermediate in fatty acid metabolism, and its accumulation (typically measured as its hydrolysis product, 3-oxooctanoic acid) is a relevant indicator of metabolic dysfunction, particularly in MCAD deficiency. However, it is not currently established as a primary, standalone biomarker for diagnosis. The current clinical standard for newborn screening is the quantification of acylcarnitines, such as octanoylcarnitine (C8), in dried blood spots via LC-MS/MS due to the method's high sensitivity and suitability for high-throughput screening. Urinary organic acid analysis, which detects 3-oxooctanoic acid, serves as a valuable confirmatory test that provides a broader metabolic profile.

For drug development professionals and researchers, monitoring this compound or its derivatives could provide mechanistic insights into the efficacy of therapeutic interventions for fatty acid oxidation disorders. However, further validation studies are required to establish its sensitivity, specificity, and clinical utility as a primary diagnostic or monitoring biomarker compared to the current standards of practice.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 3-Oxooctanoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific hazard information, a risk assessment should be conducted before handling 3-Oxooctanoyl-CoA. The primary routes of potential exposure in a laboratory setting are inhalation, skin contact, and eye contact.[2] Standard laboratory PPE should be considered the minimum requirement. For compounds with unknown toxicity, it is prudent to upgrade PPE to provide a higher level of protection.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or equivalent standards.Protects eyes from splashes of the compound, which could be irritating or harmful.
Face ShieldWorn over safety goggles.Provides an additional layer of protection for the face, especially when there is a risk of splashes.
Hand Protection GlovesNitrile gloves.Protects skin from direct contact with the chemical. Nitrile offers good resistance to a range of chemicals.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 RespiratorNIOSH-approved N95 respirator or equivalent.Recommended when handling the powder form to prevent inhalation of dust particles.[3]

This guidance is based on general laboratory safety protocols and information for similar compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation :

    • Read and understand this safety guide thoroughly.

    • Ensure all required PPE is available and in good condition.

    • Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound :

    • Don all required PPE before opening the container.

    • Handle the compound carefully to avoid generating dust if it is in solid form.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

    • Remove and store reusable PPE as per institutional guidelines.

G Operational Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Review Safety Guide prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Open Container Carefully prep3->handle1 handle2 Weigh/Measure Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 handle4 Seal Container After Use handle3->handle4 post1 Decontaminate Workspace handle4->post1 post2 Dispose of Waste post1->post2 post3 Remove and Dispose of Gloves post2->post3 post4 Wash Hands post3->post4 G Disposal Pathway for this compound Waste cluster_lab Laboratory Level cluster_ehs Institutional Level (EHS) cluster_disposal External Disposal lab1 Segregate Contaminated Waste lab2 Containerize in Labeled Waste Bottle lab1->lab2 lab3 Store in Satellite Accumulation Area lab2->lab3 ehs1 Collect from Lab lab3->ehs1 ehs2 Consolidate with Other Chemical Waste ehs1->ehs2 disp1 Transport by Licensed Contractor ehs2->disp1 disp2 Final Disposal (e.g., Incineration) disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxooctanoyl-CoA
Reactant of Route 2
Reactant of Route 2
3-Oxooctanoyl-CoA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.